Arbemnifosbuvir
Description
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FN7O7P/c1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32/h6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30)/t14-,16+,18+,22+,24+,40?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISLSHLAXHALQZ-HEOQURLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FN7O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Arbemnifosbuvir: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arbemnifosbuvir, also known as AT-752, is a potent antiviral agent currently under investigation for the treatment of various RNA virus infections. As a phosphoramidate prodrug of a modified guanosine nucleotide, its design allows for efficient intracellular delivery and conversion to its active triphosphate form. This document provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its synthetic pathways, drawing from publicly available scientific literature and patent documents. Experimental details, where available, are provided to offer a deeper understanding of the chemistry involved in its creation.
Chemical Structure and Properties
This compound is a chiral molecule with a complex structure designed for optimal therapeutic activity. The core of the molecule is a 2'-deoxy-2'-fluoro-2'-C-methylguanosine nucleoside. This modified sugar moiety is crucial for its antiviral properties. The 5'-hydroxyl group of the ribose is linked to a phosphoramidate group, which consists of an L-alanine isopropyl ester and a phenoxy group. This phosphoramidate moiety masks the charge of the phosphate, facilitating cell membrane penetration.
The systematic IUPAC name for this compound is isopropyl ((R)-(((2R,3R,4R,5R)-5-(2-amino-6-(methylamino)-9H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate[1].
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₃FN₇O₇P | [1][2] |
| Molecular Weight | 581.54 g/mol | [1] |
| CAS Number | 1998705-63-7 | [1] |
| Synonyms | AT-752, AT-281 (free base) | |
| Appearance | White to off-white solid |
Metabolic Activation Pathway
This compound is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. Upon entering the cell, it undergoes a series of enzymatic transformations to yield the active triphosphate metabolite, AT-9010.
The activation cascade begins with the hydrolysis of the isopropyl ester by cellular esterases to yield the alanine metabolite. Subsequent cleavage of the phosphoramidate bond by a phosphoramidase releases the 5'-monophosphate of the nucleoside analogue (AT-8001). Cellular kinases then phosphorylate the monophosphate to the diphosphate and finally to the active 5'-triphosphate, AT-9010. This active metabolite acts as a chain terminator for viral RNA-dependent RNA polymerase, thus inhibiting viral replication.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be broadly divided into two key stages: the synthesis of the modified nucleoside core and the subsequent stereoselective installation of the phosphoramidate moiety. While a detailed, publicly available protocol for the direct synthesis of this compound is limited, the general strategies for synthesizing analogous 2'-fluoro-2'-C-methylguanosine phosphoramidate prodrugs are well-documented in patent literature.
Synthesis of the 2'-Fluoro-2'-C-methylguanosine Core
The synthesis of the key nucleoside intermediate typically starts from a readily available sugar derivative. A representative, though not explicitly confirmed for this compound, synthetic approach involves the following key transformations:
-
Fluorination and Methylation of a Lactone Precursor: The synthesis often commences with a protected ribonolactone. A key step is the introduction of the fluorine and methyl groups at the 2' position. This can be achieved through various fluorinating and methylating agents.
-
Reduction and Protection: The lactone is then reduced to a lactol, followed by protection of the hydroxyl groups.
-
Glycosylation: The protected sugar is then coupled with a protected guanine derivative to form the nucleoside. This is a critical step where the correct anomeric stereochemistry (β-configuration) must be established.
-
Deprotection: Finally, the protecting groups on the sugar and the purine base are removed to yield the 2'-fluoro-2'-C-methylguanosine nucleoside.
Phosphoramidate Coupling
The final stage of the synthesis involves the coupling of the modified nucleoside with the phosphoramidate side chain. This is a stereocritical step, as the phosphorus center in the final product is chiral.
References
The Discovery and Development of AT-527: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
AT-527, also known as bemnifosbuvir, is an orally bioavailable, double prodrug of a guanosine nucleotide analog, 2'-fluoro-2'-C-methylguanosine-5'-monophosphate. Initially developed as a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) NS5B polymerase, its broad-spectrum antiviral activity led to its investigation as a potential treatment for COVID-19. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AT-527. It details the compound's unique dual mechanism of action against SARS-CoV-2, its metabolic activation pathway, and a summary of its pharmacokinetic and pharmacodynamic properties from in vitro and in vivo studies.
Introduction: From Hepatitis C to COVID-19
AT-527 was initially designed and developed by Atea Pharmaceuticals as a direct-acting antiviral (DAA) for the treatment of chronic HCV infection.[1][2] It is the hemi-sulfate salt of AT-511, a phosphoramidate prodrug that is metabolized intracellularly to its active triphosphate form, AT-9010.[3][4] Preclinical studies demonstrated potent in vitro activity against all HCV genotypes and a favorable safety profile, which supported its clinical development for HCV.[3]
With the emergence of the COVID-19 pandemic, the antiviral properties of AT-527 were explored against SARS-CoV-2. The drug showed potent in vitro activity against several human coronaviruses, including SARS-CoV-2, prompting its rapid advancement into clinical trials for the treatment of COVID-19. In October 2020, Atea Pharmaceuticals entered into a strategic collaboration with Roche to co-develop AT-527 for COVID-19 globally. However, this partnership was later terminated in November 2021 after the Phase 2 MOONSONG trial failed to meet its primary endpoint.
Mechanism of Action
AT-527's active metabolite, AT-9010, exhibits a unique dual mechanism of action against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is comprised of the nsp12 protein in complex with nsp7 and nsp8.
-
RNA Chain Termination: AT-9010 is incorporated into the growing viral RNA chain by the RdRp. The 2'-fluoro and 2'-methyl modifications on the ribose sugar of AT-9010 cause steric hindrance, preventing the correct alignment of the incoming nucleotide and leading to immediate termination of RNA synthesis.
-
NiRAN Inhibition: AT-9010 also binds to the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. This binding inhibits the essential nucleotidyltransferase activity of the NiRAN domain, further disrupting viral replication.
This dual inhibition of both the polymerase and NiRAN active sites represents a novel approach to targeting SARS-CoV-2 replication.
Metabolic Activation
AT-527 is a double prodrug that requires intracellular metabolic conversion to its active triphosphate form, AT-9010. This multi-step process is crucial for the drug's activity as the final triphosphate metabolite cannot readily cross cell membranes.
The putative metabolic pathway is as follows:
-
AT-527 (the hemi-sulfate salt) releases its free base, AT-511, upon dissolution.
-
AT-511 is hydrolyzed by cellular esterases such as cathepsin A (CatA) and/or carboxylesterase 1 (CES1) to form an L-alanyl intermediate.
-
This intermediate is then acted upon by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate metabolite.
-
Subsequent phosphorylation events, mediated by cellular kinases like guanylate kinase 1 (GUK1) and nucleoside diphosphate kinase (NDPK), convert the monophosphate to the active triphosphate, AT-9010.
dot
References
Arbemnifosbuvir: A Technical Guide to its Antiviral Spectrum and Targeted Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbemnifosbuvir (formerly known as AT-752) is an orally bioavailable investigational antiviral agent demonstrating a broad spectrum of activity against several RNA viruses. As a guanosine nucleotide analog prodrug, it represents a promising therapeutic candidate for the treatment of acute viral infections, particularly those caused by flaviviruses and coronaviruses. This technical guide provides an in-depth overview of the antiviral spectrum of this compound, its mechanism of action, and detailed experimental protocols relevant to its preclinical evaluation.
Mechanism of Action
This compound is a double prodrug of a 2'-fluoro-2'-C-methyl guanosine nucleotide analog.[1] To exert its antiviral effect, it must be metabolized intracellularly to its active triphosphate form, AT-9010.[1][2] This activation is a multi-step enzymatic process.
The active metabolite, AT-9010, functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses.[1][3] By mimicking the natural guanosine triphosphate (GTP), AT-9010 is incorporated into the nascent viral RNA chain. This incorporation leads to premature chain termination, thereby halting viral replication.
Intracellular Activation Pathway of this compound
The conversion of this compound to its active triphosphate form, AT-9010, involves a five-step enzymatic cascade within the host cell. This process is critical for the drug's antiviral activity.
Caption: Intracellular activation cascade of this compound to its active form, AT-9010.
Viral RNA Replication Inhibition Workflow
Once activated, AT-9010 interferes with the viral replication process within the host cell. The following diagram illustrates the logical workflow of this inhibition.
Caption: Mechanism of viral RNA replication inhibition by the active metabolite AT-9010.
Antiviral Spectrum and Potency
This compound has demonstrated potent in vitro activity against a range of flaviviruses. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for the free base of this compound, AT-281.
| Virus | Strain | Cell Line | EC50 (µM) | Reference |
| Dengue Virus | ||||
| Serotype 2 | D2Y98P | Huh-7 | 0.48 | |
| Serotype 3 | Huh-7 | 0.77 | ||
| Zika Virus | Huh-7 | 0.21 | ||
| West Nile Virus | Huh-7 | 0.43 | ||
| Yellow Fever Virus | Huh-7 | 0.31 | ||
| Japanese Encephalitis Virus | Huh-7 | 0.64 | ||
| Other Flaviviruses | ||||
| Powassan Virus | Huh-7 | 0.19 | ||
| Usutu Virus | Huh-7 | 1.41 |
| Cell Line | CC50 (µM) | Reference |
| Huh-7 | >170 | |
| Vero | >172 |
Note: Data is for AT-281, the free base of this compound (AT-752).
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the antiviral activity of compounds like this compound. While specific protocols for this compound are not publicly available in full detail, these representative protocols for Dengue virus, Zika virus, and SARS-CoV-2 illustrate the standard procedures employed in the field.
Dengue Virus Plaque Reduction Neutralization Test (PRNT)
This assay is a gold standard for quantifying the neutralization of viral infectivity.
Materials:
-
Vero E6 cells
-
Dengue virus stock of known titer
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
0.8% Methylcellulose overlay
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Virus-Compound Incubation: Mix equal volumes of the diluted compound and a dengue virus suspension containing approximately 100 plaque-forming units (PFU) per 0.1 mL. Incubate the mixture at 37°C for 1 hour to allow the compound to neutralize the virus.
-
Infection: Remove the growth medium from the Vero E6 cell monolayers and inoculate with the virus-compound mixture. Incubate at 37°C for 1 hour, with gentle rocking every 15 minutes to ensure even distribution.
-
Overlay: After incubation, remove the inoculum and overlay the cell monolayer with 0.8% methylcellulose in DMEM.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.
-
Staining: After the incubation period, fix the cells with a solution of 10% formaldehyde in PBS for at least 30 minutes. Remove the overlay and stain the cell monolayer with 0.5% crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
EC50 Calculation: The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined as the concentration of this compound that reduces the number of plaques by 50%.
Zika Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Vero cells
-
Zika virus stock
-
This compound
-
DMEM with 2% FBS
-
96-well plates
-
Reagents for quantitative reverse transcription PCR (qRT-PCR)
Procedure:
-
Cell Seeding: Seed Vero cells in 96-well plates to achieve a confluent monolayer.
-
Infection and Treatment: Infect the cells with Zika virus at a multiplicity of infection (MOI) of 0.1. After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants.
-
RNA Extraction and qRT-PCR: Extract viral RNA from the supernatants and perform qRT-PCR to quantify the amount of viral RNA.
-
EC50 Calculation: The reduction in viral yield is calculated relative to the virus control. The EC50 is the concentration of this compound that reduces the viral RNA copies by 50%.
SARS-CoV-2 Antiviral Susceptibility Assay in Vero E6 Cells
This protocol is used to determine the in vitro efficacy of antiviral compounds against SARS-CoV-2.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 isolate
-
This compound
-
DMEM with 2% FBS
-
Reagents for cell viability assay (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates.
-
Compound Addition: The following day, add serial dilutions of this compound to the cells.
-
Infection: Infect the cells with a SARS-CoV-2 isolate at a low MOI (e.g., 0.05).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
Cytopathic Effect (CPE) Measurement: Assess the virus-induced CPE. This can be done qualitatively by microscopy or quantitatively using a cell viability assay.
-
EC50 and CC50 Determination:
-
EC50: The EC50 is the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control.
-
CC50: In parallel, treat uninfected cells with the same serial dilutions of the compound to determine the 50% cytotoxic concentration (the concentration that reduces cell viability by 50%).
-
Conclusion
This compound is a promising broad-spectrum antiviral agent with potent activity against a range of clinically significant RNA viruses. Its mechanism of action, involving intracellular activation and subsequent termination of viral RNA synthesis, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals engaged in the field of antiviral therapeutics. Further clinical evaluation is ongoing to determine the safety and efficacy of this compound in treating viral diseases in humans.
References
In Vitro Efficacy of Arbemnifosbuvir Against Hepatitis C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbemnifosbuvir, also known as bemnifosbuvir (BEM) and AT-527, is an investigational, orally administered nucleotide prodrug designed to combat Hepatitis C virus (HCV) infection. As a guanosine nucleotide phosphoramidate prodrug, it undergoes intracellular metabolic activation to form its pharmacologically active triphosphate metabolite, AT-9010. This active form acts as a potent and selective inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against HCV, detailing its antiviral activity, resistance profile, and the experimental methodologies used for its evaluation.
Mechanism of Action
This compound is a double prodrug that is metabolized into the active guanosine triphosphate analogue, AT-9010.[1] This active metabolite functions as a chain terminator of HCV RNA synthesis. AT-9010 is a potent and selective inhibitor of several viral RNA polymerases, including the HCV NS5B polymerase.[1] The unique structural features of this compound facilitate its uptake into target cells and maximize the formation of the active triphosphate AT-9010.[1]
Quantitative In Vitro Efficacy Data
This compound has demonstrated potent, pan-genotypic antiviral activity against a range of HCV genotypes in in vitro replicon assays.[1] The following tables summarize the 50% effective concentration (EC50) values for this compound (as its free base AT-511) against various HCV genotypes and resistant variants.
Table 1: Pan-Genotypic Antiviral Activity of this compound in Laboratory HCV Replicons
| HCV Genotype | EC50 (nM) |
| 1a | 12.8 |
| 1b | 12.5 |
| 2a | 9.2 |
| 3a | 10.3 |
| 4a | 14.7 |
| 5a | 28.5 |
Data sourced from in vitro replicon assays.
Table 2: Comparative In Vitro Potency of this compound and Sofosbuvir
| HCV Genotype | This compound (AT-511) EC50 (nM) | Sofosbuvir EC50 (nM) | Fold-Difference in Potency |
| 1b | 4.9 | 56 | 11.4 |
| 2a | 11 | 61 | 5.5 |
| 3a | 16 | 110 | 6.9 |
| 4a | 12 | 100 | 8.3 |
This data indicates this compound is approximately 5.5- to 11.4-fold more potent than sofosbuvir against the tested HCV genotypes in vitro.
Table 3: In Vitro Activity of this compound Against Sofosbuvir-Resistant HCV Variants
| HCV Variant | This compound (AT-511) EC50 (nM) | Sofosbuvir EC50 (nM) | Fold-Difference in Potency |
| Genotype 1b Wild-Type | 4.9 | 56 | 11.4 |
| Genotype 1b S282T | 16 | 930 | 58.1 |
This compound retains full activity and demonstrates significantly greater potency (up to 58-fold) against the sofosbuvir resistance-associated substitution (RAS) S282T. This suggests a high barrier to resistance for this compound.
Experimental Protocols
The in vitro antiviral activity of this compound is primarily determined using HCV replicon assays. The following is a detailed methodology based on published studies.
HCV Replicon Assay Protocol
1. Cell Lines and Replicons:
-
Cell Line: Huh-7 human hepatoma cells are commonly used. These cells are highly permissive for HCV replication.
-
Replicon Constructs: Subgenomic HCV replicons are utilized. These are RNA molecules that can replicate autonomously within the cytoplasm of host cells but do not produce infectious virus particles, making them a valuable and safe tool for studying viral replication. Typically, these replicons contain the HCV 5' and 3' untranslated regions (UTRs), the nonstructural proteins (NS3 to NS5B), and a reporter gene such as firefly luciferase, as well as a selectable marker like the neomycin phosphotransferase gene. Replicons representing various HCV genotypes (1a, 1b, 2a, 3a, 4a, 5a) are used to assess pan-genotypic activity.
2. In Vitro Transcription and RNA Transfection:
-
Plasmid DNA containing the HCV replicon sequence is linearized, and in vitro transcription is performed to generate replicon RNA.
-
The purified replicon RNA is then introduced into Huh-7 cells via electroporation.
3. Establishment of Stable Replicon-Harboring Cell Lines:
-
Following transfection, cells are cultured in the presence of G418, a cytotoxic drug. Only cells that successfully replicate the HCV replicon and express the neomycin phosphotransferase gene will survive.
-
G418-resistant colonies are then selected and expanded to create stable cell lines that continuously replicate the HCV replicon.
4. Antiviral Activity Assay (PhenoSense Assay):
-
Stable replicon-harboring cells are seeded into 96-well plates.
-
A serial dilution of this compound (or other antiviral compounds for comparison) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compound for a defined period, typically 72 hours.
-
The level of HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase). A decrease in luciferase activity corresponds to an inhibition of HCV replication.
-
Cell viability is concurrently measured using a suitable assay (e.g., a colorimetric assay like MTS or a luminescence-based assay) to assess the cytotoxicity of the compound.
-
The EC50 value is calculated as the drug concentration that reduces HCV replication by 50% compared to the vehicle control.
5. Resistance Selection Studies:
-
To assess the genetic barrier to resistance, replicon-harboring cells are cultured in the presence of increasing concentrations of this compound over an extended period (several weeks to months).
-
Virus that manages to replicate in the presence of the drug is sequenced to identify any amino acid substitutions in the NS5B polymerase.
-
The identified substitutions are then introduced into a wild-type replicon construct via site-directed mutagenesis.
-
The susceptibility of these mutant replicons to this compound is then determined using the antiviral activity assay described above, and the fold-change in EC50 compared to the wild-type is calculated.
Visualizations
Metabolic Activation and Mechanism of Action of this compound
Caption: Metabolic activation pathway and mechanism of action of this compound.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for assessing the in vitro efficacy of this compound.
References
Preclinical Profile of Bemnifosbuvir (AT-527): A Technical Guide for COVID-19 Research
Executive Summary
Bemnifosbuvir (also known as AT-527) is an orally administered, investigational guanosine nucleotide analog designed to inhibit the replication of SARS-CoV-2, the causative agent of COVID-19. As a double prodrug of AT-511, it undergoes intracellular conversion to its active triphosphate form, AT-9010. This active metabolite uniquely targets two distinct and essential sites within the viral RNA-dependent RNA polymerase (RdRp, nsp12), offering a high barrier to resistance. Preclinical studies have demonstrated potent in vitro activity against SARS-CoV-2 and its variants, favorable pharmacokinetic properties that ensure adequate lung exposure, and a strong safety profile in toxicology studies. This document provides a comprehensive technical overview of the preclinical data supporting the development of bemnifosbuvir for COVID-19.
Mechanism of Action
Bemnifosbuvir's antiviral activity stems from its active triphosphate metabolite, AT-9010. This molecule acts as a competitive inhibitor of natural guanosine triphosphate. Upon incorporation into the nascent viral RNA strand, it disrupts the replication process through a novel dual mechanism of action against the SARS-CoV-2 nsp12 protein.
-
RdRp Inhibition (Chain Termination): AT-9010 targets the canonical RNA-dependent RNA polymerase (RdRp) active site. Its incorporation into the growing RNA chain leads to premature termination, effectively halting viral genome synthesis.[1]
-
NiRAN Inhibition: AT-9010 also inhibits the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12.[1][2] The NiRAN domain is crucial for the initial "priming" step of RNA synthesis. By targeting both domains, bemnifosbuvir disrupts viral replication at two critical stages.
This dual-targeting strategy of highly conserved regions within the viral polymerase suggests a high barrier to the development of resistance and sustained activity against emerging variants.
Metabolic Activation Pathway
Bemnifosbuvir (AT-527) is a prodrug that must be metabolized intracellularly to its active form, AT-9010. This is a multi-step enzymatic process designed to enhance oral bioavailability and ensure efficient delivery of the active compound to target cells. The activation requires a minimal set of five cellular enzymes in an obligate sequence.
The pathway proceeds as follows:
-
Hydrolysis: The hemisulfate salt AT-527 dissolves to its free base, AT-511. The carboxyester moiety is then hydrolyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).
-
Hint1 Action: The amino acid moiety is removed by the histidine triad nucleotide-binding protein 1 (Hint1), yielding a 5'-monophosphate intermediate.
-
ADALP1 Deamination: Adenosine deaminase-like protein 1 (ADALP1) catalyzes the deamination of the N6-methyl group on the purine base.
-
First Phosphorylation: Guanylate kinase 1 (GUK1) phosphorylates the monophosphate to a diphosphate.
-
Second Phosphorylation: Nucleotide diphosphate kinase (NDPK) performs the final phosphorylation to yield the active triphosphate, AT-9010.
Preclinical Efficacy
In Vitro Antiviral Activity
The antiviral potency of bemnifosbuvir's free base, AT-511, was evaluated against SARS-CoV-2 and other human coronaviruses in various cell culture systems. The compound demonstrated potent and selective inhibition of viral replication with no significant cytotoxicity observed.
Table 1: In Vitro Antiviral Activity of AT-511 Against Coronaviruses
| Virus | Cell Line | Assay Method | EC₅₀ (μM) | EC₉₀ (μM) | CC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) | Reference(s) |
|---|---|---|---|---|---|---|---|
| SARS-CoV-2 | HAE | Plaque Reduction | - | 0.47 | >100 | >212 | , |
| HCoV-229E | Huh-7 | CPE Inhibition | - | 0.43 | >100 | - | |
| HCoV-OC43 | Huh-7 | CPE Inhibition | - | 0.30 | >100 | - | |
| SARS-CoV | Huh-7 | CPE Inhibition | - | 0.31 | >100 | - |
| MERS-CoV | Huh-7 | CPE Inhibition | - | >10 | >100 | - | |
HAE: Normal Human Airway Epithelial cells; Huh-7: Human hepatoma cells; CPE: Cytopathic Effect; EC₅₀/EC₉₀: 50%/90% effective concentration; CC₅₀: 50% cytotoxic concentration.
Bemnifosbuvir has also shown potent inhibitory activity against all tested SARS-CoV-2 variants of concern, including Omicron subvariants.
Experimental Protocols: In Vitro Assays
Antiviral Assay in Human Airway Epithelial (HAE) Cells
-
Cell Culture: Primary HAE cells were cultured at an air-liquid interface to achieve differentiation into a pseudostratified, ciliated epithelium that closely resembles the human respiratory tract.
-
Infection: The apical surface of the differentiated HAE cultures was infected with a clinical isolate of SARS-CoV-2.
-
Compound Treatment: Following a brief incubation period post-infection, the viral inoculum was removed. Serial dilutions of AT-511 were then added to the basolateral medium to mimic systemic drug delivery.
-
Incubation: The cultures were incubated for 48 to 72 hours at 37°C.
-
Quantification: Viral progeny released from the apical surface were collected via an apical wash. Viral titers were quantified using a standard plaque assay on Vero E6 cells to determine the concentration of the drug required to inhibit viral replication by 90% (EC₉₀).
References
- 1. New Data Showcasing Favorable Profile of Bemnifosbuvir for Treatment of COVID-19 and Hepatitis C Presented at 2023 International Conference on Antiviral Research | Atea Pharmaceuticals, Inc. [ir.ateapharma.com]
- 2. Phase II study of bemnifosbuvir in high-risk participants in a hospital setting with moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular intricacies of Arbemnifosbuvir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arbemnifosbuvir, also known as Bemnifosbuvir or AT-527, is a novel, orally bioavailable nucleotide prodrug with potent antiviral activity against hepatitis C virus (HCV) and SARS-CoV-2. This technical guide provides a comprehensive overview of the molecular basis of this compound's activity, detailing its metabolic activation, mechanism of action, and preclinical and clinical efficacy. The information is intended to support further research and development of this promising antiviral agent.
Introduction
This compound is a phosphoramidate prodrug of a guanosine nucleotide analog.[1] Its chemical structure is designed for efficient oral absorption and intracellular delivery of the active antiviral agent.[2] The prodrug nature of this compound allows it to effectively penetrate host cells, where it undergoes metabolic conversion to its active triphosphate form, AT-9010.[1]
Metabolic Activation of this compound
The conversion of this compound to its pharmacologically active form, AT-9010, is a multi-step intracellular process mediated by host cell enzymes. This activation pathway is crucial for its antiviral efficacy.
Mechanism of Action
The active triphosphate metabolite, AT-9010, is the key effector molecule that targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.
Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase
Against HCV, AT-9010 acts as a competitive inhibitor of the natural GTP substrate for the NS5B polymerase.[1] Its incorporation into the nascent viral RNA chain leads to premature chain termination, thereby halting viral replication.[1]
Dual Inhibition of SARS-CoV-2 RNA Polymerase
This compound exhibits a unique dual mechanism of action against the SARS-CoV-2 RNA polymerase (nsp12).
-
RdRp Inhibition: Similar to its action against HCV, AT-9010 competes with the natural nucleotide triphosphate and, upon incorporation, terminates the growing RNA chain.
-
NiRAN Inhibition: AT-9010 also inhibits the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. The NiRAN domain is essential for viral RNA capping, a critical step for viral RNA stability and translation.
This dual-targeting mechanism has the potential to create a high barrier to the development of viral resistance.
Quantitative Data
In Vitro Antiviral Activity
| Virus | Genotype/Variant | Assay | Cell Line | EC50 / EC90 | Reference |
| HCV | GT 1a | Replicon | Huh-7 | 12.8 nM (EC50) | |
| GT 1b | Replicon | Huh-7 | 12.5 nM (EC50) | ||
| GT 2a | Replicon | Huh-7 | 9.2 nM (EC50) | ||
| GT 3a | Replicon | Huh-7 | 10.3 nM (EC50) | ||
| GT 4a | Replicon | Huh-7 | 14.7 nM (EC50) | ||
| GT 5a | Replicon | Huh-7 | 28.5 nM (EC50) | ||
| SARS-CoV-2 | Wild Type | Plaque Reduction | HAE | 0.47 µM (EC90) |
Clinical Efficacy
| Indication | Trial Phase | Comparator | Key Efficacy Endpoint | Result | Reference |
| Hepatitis C | Phase 2 | - | Sustained Virologic Response at 12 weeks (SVR12) in treatment-adherent, non-cirrhotic patients with genotypes 1-4 | 99% (178/179) | |
| Phase 2 | - | SVR12 in treatment-adherent patients with cirrhosis | 88% (30/34) | ||
| Phase 2 | - | SVR12 in treatment-adherent patients with genotype 3 | 100% | ||
| COVID-19 | MORNINGSKY (Phase 2) | Placebo | Reduction in hospitalization in patients > 40 years old | 82% | |
| SUNRISE-3 (Phase 3) | Placebo | All-cause hospitalization or death through Day 29 | Ongoing |
Pharmacokinetic Parameters
| Parameter | This compound (AT-527) | AT-9010 (Active Metabolite) |
| Oral Bioavailability | ≥50% | - |
| Intracellular Half-life | - | Long |
Experimental Protocols
HCV Replicon Assay
This protocol outlines a method for determining the in vitro efficacy of this compound against HCV replication using a subgenomic replicon system.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are used.
-
Plating: Cells are seeded into 96-well plates at an appropriate density.
-
Compound Addition: A serial dilution of this compound is prepared and added to the cells. A vehicle control (DMSO) and a positive control (another known HCV inhibitor) are included.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Quantification of HCV Replication:
-
Luciferase Assay: Cell lysis and measurement of luciferase activity.
-
qRT-PCR: Extraction of total RNA and quantification of HCV RNA levels using specific primers and probes.
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
SARS-CoV-2 Plaque Reduction Assay
This protocol describes a method to determine the antiviral activity of this compound against SARS-CoV-2 by quantifying the reduction in viral plaque formation.
Methodology:
-
Cell Culture: Vero E6 cells are seeded in 6- or 12-well plates to form a confluent monolayer.
-
Virus Infection: Cells are infected with a known titer of SARS-CoV-2 in the presence of various concentrations of this compound.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques is counted for each drug concentration, and the EC50 or EC90 value is determined.
Conclusion
This compound is a promising oral antiviral agent with a well-defined molecular mechanism of action against HCV and SARS-CoV-2. Its potent pangenotypic activity against HCV and dual-targeting mechanism against SARS-CoV-2, combined with a favorable pharmacokinetic and safety profile, underscore its potential as a valuable therapeutic option. The data and protocols presented in this guide provide a solid foundation for further investigation and clinical development of this compound.
References
Methodological & Application
Application Notes and Protocols for Arbemnifosbuvir in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbemnifosbuvir, also known as AT-752 free base, is a potent antiviral agent with demonstrated activity against a range of RNA viruses, particularly within the Flaviviridae family. It is a guanosine nucleotide analog that acts as a prodrug, requiring intracellular metabolic activation to exert its antiviral effect. These application notes provide detailed protocols for the use of this compound in cell culture-based antiviral and cytotoxicity assays.
Mechanism of Action
This compound is a double prodrug that, upon entering a host cell, undergoes a multi-step enzymatic conversion to its active triphosphate form, AT-9010.[1] This activation cascade is initiated by the cellular enzymes Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1), which metabolize this compound to a common intermediate precursor, AT-551.[1] Subsequent enzymatic reactions, including the action of Histidine Triad Nucleotide-Binding Protein 1 (HINT1), lead to the formation of the active triphosphate metabolite, AT-9010.[1][2]
AT-9010 acts as a potent inhibitor of viral replication through a dual mechanism:
-
Chain Termination: As a guanosine triphosphate analog, AT-9010 is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to premature termination of RNA synthesis, thus halting viral genome replication.[2]
-
Enzyme Inhibition: AT-9010 can also target other essential viral enzymes. In flaviviruses, it has been shown to bind to the methyltransferase (MTase) domain of the NS5 protein, interfering with RNA capping, a critical step for viral RNA stability and translation. For coronaviruses like SARS-CoV-2, the active metabolite targets the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the non-structural protein 12 (nsp12), which is essential for viral replication.
The intracellular activation and subsequent targeting of viral-specific enzymes contribute to the compound's potent antiviral activity and a high barrier to resistance.
Caption: Intracellular activation and targets of this compound.
Data Presentation
In Vitro Antiviral Activity of this compound (AT-281)
The following table summarizes the in vitro antiviral activity of this compound's free base, AT-281, against various flaviviruses in Huh-7 (human liver carcinoma) cells.
| Virus | EC₅₀ (µM) | EC₉₀ (µM) | Reference |
| Dengue Virus (Serotype 2) | 0.48 | 0.64 | |
| Dengue Virus (Serotype 3) | 0.77 | 0.77 | |
| West Nile Virus | 0.43 (EC₉₀) | - | |
| Yellow Fever Virus | 0.31 | 0.26 | |
| Zika Virus | 0.21 | - | |
| Japanese Encephalitis Virus | 0.64 | - |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of the viral effect (e.g., cytopathic effect). EC₉₀ (90% effective concentration) is the concentration of the drug that reduces the viral yield by 90%.
Cytotoxicity of this compound (AT-281)
The cytotoxicity of this compound's free base, AT-281, has been evaluated in multiple cell lines.
| Cell Line | CC₅₀ (µM) | Reference |
| Huh-7 | > 170 | |
| Multiple Cell Lines | > 100 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is recommended.
-
For example, to prepare a 10 mM stock solution, dissolve 5.82 mg of this compound (Molecular Weight: 581.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. If necessary, gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Cell Culture and Virus Propagation
Cell Line: Huh-7 (human hepatoma cell line)
Materials:
-
Huh-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S) solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Appropriate flavivirus stock (e.g., Dengue virus)
Procedure:
-
Cell Culture Maintenance: Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% P/S at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new flasks at the desired split ratio.
-
Virus Propagation: Infect a confluent monolayer of Huh-7 cells with the desired flavivirus at a low multiplicity of infection (MOI), for example, 0.01. Adsorb the virus for 1-2 hours at 37°C. After adsorption, remove the inoculum and add fresh medium with a lower FBS concentration (e.g., 2%). Incubate until cytopathic effects (CPE) are observed. Harvest the supernatant, clarify by centrifugation, and store at -80°C.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This protocol determines the concentration of this compound required to inhibit virus-induced cell death.
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Materials:
-
Huh-7 cells
-
96-well cell culture plates
-
This compound stock solution
-
Virus stock
-
Cell culture medium
-
Neutral Red solution
-
Neutral Red solubilization buffer
Procedure:
-
Seed Huh-7 cells in 96-well plates at a density that will result in a confluent monolayer the next day.
-
Incubate the plates overnight at 37°C with 5% CO₂.
-
On the following day, prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compound. Include wells with medium only (cell control) and wells with medium and virus but no compound (virus control).
-
Infect the cells with the virus at a predetermined MOI that causes significant CPE within 3-6 days.
-
Incubate the plates at 37°C with 5% CO₂ for 3-6 days, or until significant CPE is observed in the virus control wells.
-
Assess cell viability using the Neutral Red uptake assay. a. Remove the culture medium. b. Add Neutral Red staining solution and incubate for 2 hours. c. Wash the cells with PBS. d. Add solubilization buffer to extract the dye from the lysosomes of viable cells. e. Read the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and using a non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Huh-7 cells
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed Huh-7 cells in a 96-well plate as described for the antiviral assay.
-
Incubate the plates overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium and add the diluted compound to the cells. Include wells with medium only (cell control).
-
Incubate the plates for the same duration as the antiviral assay (3-6 days).
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated cell control.
-
Determine the CC₅₀ value by plotting the percentage of viability against the drug concentration and using a non-linear regression analysis.
Caption: Overall workflow for in vitro evaluation of this compound.
Conclusion
This compound is a promising antiviral candidate with potent in vitro activity and low cytotoxicity. The protocols outlined in these application notes provide a framework for the systematic evaluation of its efficacy and safety in a cell culture setting. Accurate determination of EC₅₀ and CC₅₀ values is crucial for further preclinical and clinical development. Researchers should optimize these protocols based on their specific cell lines, virus strains, and laboratory conditions.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Arbemnifosbuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbemnifosbuvir is an investigational antiviral agent with a proposed mechanism of action targeting viral replication. These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound. The described assays are fundamental in preclinical virology research and are essential for determining the compound's antiviral activity, potency, and therapeutic index. The protocols are designed to be adaptable for various RNA viruses, with specific examples tailored for SARS-CoV-2.
Mechanism of Action
Antiviral drugs function by interfering with various stages of the viral life cycle.[1][2] These stages include viral entry into the host cell, uncoating of the viral genome, replication of the viral genome, synthesis of viral proteins, assembly of new viral particles, and release from the host cell.[1][2] this compound is hypothesized to be a polymerase inhibitor, a class of drugs that halts viral genome replication.[3] This is a common mechanism for nucleoside analogs, which get incorporated into the growing viral RNA or DNA chain, causing premature termination.
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro efficacy and cytotoxicity of this compound against SARS-CoV-2. These tables are for illustrative purposes to demonstrate how to present such data.
Table 1: Antiviral Activity of this compound against SARS-CoV-2
| Cell Line | Assay Type | EC50 (µM) | EC90 (µM) |
| Vero E6 | Plaque Reduction Assay | 1.2 ± 0.3 | 4.5 ± 0.8 |
| Vero E6 | Virus Yield Reduction | 0.9 ± 0.2 | 3.8 ± 0.6 |
| Calu-3 | Virus Yield Reduction | 1.5 ± 0.4 | 5.1 ± 0.9 |
| A549-ACE2 | Reporter Gene Assay | 0.8 ± 0.1 | 3.5 ± 0.5 |
EC50: 50% effective concentration; EC90: 90% effective concentration. Values are presented as mean ± standard deviation from three independent experiments.
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI) |
| Vero E6 | MTT Assay | > 100 | > 83.3 |
| Calu-3 | SRB Assay | > 100 | > 66.7 |
| A549-ACE2 | CellTiter-Glo | > 100 | > 125 |
CC50: 50% cytotoxic concentration. Selectivity Index (SI) is calculated as CC50/EC50.
Experimental Protocols
Cell Lines and Virus
-
Cell Lines:
-
Vero E6 (ATCC CRL-1586): African green monkey kidney epithelial cells, highly susceptible to a wide range of viruses, including SARS-CoV-2.
-
Calu-3 (ATCC HTB-55): Human lung adenocarcinoma cells, which endogenously express ACE2 and TMPRSS2, providing a more physiologically relevant model for respiratory viruses.
-
A549-ACE2: Human lung carcinoma cells engineered to stably express the ACE2 receptor, making them susceptible to SARS-CoV-2 infection.
-
-
Virus:
-
SARS-CoV-2 isolate (e.g., USA-WA1/2020) should be propagated in Vero E6 cells to generate high-titer stocks. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay. All work with live virus must be conducted in a BSL-3 (Biosafety Level 3) facility.
-
Cytotoxicity Assays
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.
a) MTT Assay Protocol
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium only) and a "no cells" control (medium only).
-
Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
b) Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using Calu-3 cells.
-
Fixation: After the 48-72 hour incubation, gently discard the medium and fix the cells with 100 µL of 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plate five times with tap water and allow it to air dry.
-
Staining: Add 50 µL of 0.4% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Readout: Measure the absorbance at 510 nm.
-
Calculation: Determine the CC50 as described for the MTT assay.
Antiviral Efficacy Assays
a) Plaque Reduction Assay
This assay is considered the gold standard for determining the efficacy of an antiviral compound by quantifying the reduction in infectious virus particles.
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Virus and Compound Incubation: Prepare serial dilutions of this compound. In a separate tube, mix each drug dilution with a known amount of SARS-CoV-2 (e.g., to achieve 50-100 plaque-forming units (PFU) per well). Incubate this mixture for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with PBS and infect with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., 1.2% carboxymethylcellulose or agar in culture medium) containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates for 3-4 days at 37°C with 5% CO2 until visible plaques are formed.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.
-
Quantification: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
b) Virus Yield Reduction Assay
This assay measures the reduction in the amount of new infectious virus particles produced in the presence of the antiviral compound.
-
Cell Seeding and Infection: Seed Vero E6 or Calu-3 cells in 24-well plates. Once confluent, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour.
-
Compound Addition: After adsorption, remove the inoculum, wash the cells, and add fresh culture medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 24-48 hours.
-
Harvesting: Collect the cell culture supernatants, which contain the progeny virus.
-
Titration: Determine the viral titer in the collected supernatants using a plaque assay or TCID50 assay on fresh Vero E6 cell monolayers.
-
Calculation: The EC50 is the concentration of the compound that reduces the virus yield by 50% compared to the untreated control.
c) Reporter Gene Assay
This high-throughput assay utilizes a recombinant virus expressing a reporter gene (e.g., luciferase or fluorescent protein) to measure viral replication.
-
Cell Seeding: Seed A549-ACE2 cells in a 96-well plate.
-
Compound Addition and Infection: Add serial dilutions of this compound to the wells, followed by the addition of a SARS-CoV-2 reporter virus.
-
Incubation: Incubate for 24-48 hours.
-
Readout: Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.
-
Calculation: The EC50 is the concentration of the compound that inhibits reporter gene expression by 50% relative to the virus-only control.
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for the Plaque Reduction Assay.
Caption: General workflow for an MTT-based cytotoxicity assay.
References
Establishing a Research Model for Arbemnifosbuvir (AT-527) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbemnifosbuvir, also known as AT-527, is an investigational oral antiviral agent being evaluated for the treatment of COVID-19 and Hepatitis C. It is a phosphoramidate prodrug of a guanosine nucleotide analog. Upon administration, this compound is metabolized to its active triphosphate form, AT-9010. This active metabolite exhibits a dual mechanism of action against SARS-CoV-2 by targeting two essential viral enzymes: the RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the non-structural protein 12 (nsp12). This dual inhibition aims to disrupt viral replication and transcription. These application notes provide a comprehensive research model for the preclinical and in vitro evaluation of this compound, including detailed experimental protocols and data presentation guidelines.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro antiviral activity of this compound (AT-511, the free base) and its metabolites against various coronaviruses and hepatitis C virus (HCV) genotypes.
| Virus/Variant | Cell Line | Assay Type | Potency Metric | Value | Citation |
| SARS-CoV-2 | Human Airway Epithelial (HAE) Cells | Viral Replication Inhibition | EC90 | 0.5 µM | [1] |
| HCV Genotype 1b | N/A | N/A | Mean Max. RNA Reduction | 4.4 log10 IU/mL | [2] |
| HCV Genotype 3 | N/A | N/A | Mean Max. RNA Reduction | 4.5 log10 IU/mL | [2] |
| HCV (Compensated Cirrhosis) | N/A | N/A | Mean Max. RNA Reduction | 4.6 log10 IU/mL | [2] |
Pharmacokinetics of this compound
This table presents key pharmacokinetic parameters of this compound and its metabolites from a Phase 1 study in healthy subjects.
| Parameter | Analyte | Dose | Value | Citation |
| Mean Concentration in Epithelial Lining Fluid (4-5h post-dose) | AT-273 (surrogate for active AT-9010) | 550 mg BID | 0.62 µM | [1] |
| Systemic Half-life | AT-273 | Multiple Ascending Doses | > 20 hours |
Experimental Protocols
In Vitro Antiviral Activity Assays
This protocol determines the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).
Materials:
-
Vero E6 cells
-
SARS-CoV-2 isolate
-
This compound (AT-527)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Agarose or Avicel
-
Crystal Violet solution
-
Formaldehyde
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 24-well plates at a density to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Infection: Infect the confluent cell monolayer with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units [PFU]/well) for 1 hour at 37°C.
-
Treatment: Remove the viral inoculum and overlay the cells with medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fixation and Staining: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well and calculate the PRNT50 value.
This assay quantifies the inhibition of viral RNA replication by this compound.
Materials:
-
A549 cells stably expressing ACE2 (A549-ACE2)
-
SARS-CoV-2 isolate
-
This compound (AT-527)
-
Cell culture medium and supplements
-
RNA extraction kit
-
RT-qPCR reagents (primers and probes targeting a conserved region of the SARS-CoV-2 genome, e.g., the N gene)
Protocol:
-
Cell Seeding: Seed A549-ACE2 cells in 24-well or 96-well plates.
-
Treatment: Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 2 hours).
-
Infection: Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI).
-
Incubation: Incubate the infected cells for 24-72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR to determine the viral RNA copy number.
-
Analysis: Calculate the EC50 value, the concentration of this compound that inhibits viral RNA replication by 50%.
In Vivo Efficacy Models
This model is used to evaluate the in vivo efficacy of this compound in reducing viral load and lung pathology.
Materials:
-
Golden Syrian hamsters
-
SARS-CoV-2 isolate
-
This compound (AT-527)
-
Vehicle control
-
Anesthesia
-
Biosafety Level 3 (BSL-3) animal facility
Protocol:
-
Acclimatization: Acclimatize hamsters to the BSL-3 facility.
-
Treatment: Administer this compound or vehicle control orally (e.g., by gavage) at a specified dose and schedule. Treatment can be initiated prophylactically (before infection) or therapeutically (after infection). A potential therapeutic regimen could be twice daily dosing starting 12 hours post-infection for 3-5 days.
-
Infection: Intranasally infect hamsters with a defined dose of SARS-CoV-2.
-
Monitoring: Monitor the animals daily for clinical signs of disease, including weight loss and changes in activity.
-
Sample Collection: At specified time points post-infection, euthanize a subset of animals and collect lung and nasal turbinate tissues.
-
Viral Load Quantification: Homogenize the tissues and determine the viral load by TCID50 assay or RT-qPCR.
-
Histopathology: Process a portion of the lung tissue for histopathological examination to assess the extent of inflammation and tissue damage.
This non-human primate model allows for the evaluation of this compound in a species more closely related to humans.
Materials:
-
Rhesus macaques
-
SARS-CoV-2 isolate
-
This compound (AT-527)
-
Vehicle control
-
Anesthesia
-
BSL-3 animal facility
Protocol:
-
Acclimatization and Baseline Assessment: Acclimatize macaques and perform baseline health checks.
-
Infection: Inoculate macaques with SARS-CoV-2 via a combination of intratracheal, intranasal, and ocular routes.
-
Treatment: Administer this compound or vehicle control orally at a defined dose and schedule. A potential therapeutic regimen could start shortly after infection and continue for a specified duration.
-
Monitoring: Regularly monitor the animals for clinical signs of disease, and collect samples such as nasal swabs, throat swabs, and bronchoalveolar lavage (BAL) fluid.
-
Viral Load Quantification: Determine the viral load in the collected samples using RT-qPCR or plaque assays.
-
Necropsy and Tissue Analysis: At the end of the study, perform a necropsy and collect various tissues for viral load determination and histopathological analysis.
Visualizations
Signaling Pathway of this compound's Active Metabolite (AT-9010)
Caption: Dual mechanism of action of this compound's active metabolite, AT-9010.
Experimental Workflow for In Vitro Antiviral Assay
References
- 1. Human bronchopulmonary disposition and plasma pharmacokinetics of oral bemnifosbuvir (AT-527), an experimental guanosine nucleotide prodrug for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral bemnifosbuvir (AT-527) vs placebo in patients with mild-to-moderate COVID-19 in an outpatient setting (MORNINGSKY) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Novel Antiviral Agents and their Metabolites
A-1 Introduction
The development of novel antiviral agents is a critical area of pharmaceutical research. Arbemnifosbuvir is a conceptual nucleotide analog inhibitor targeting viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. As with any new drug candidate, robust and reliable analytical methods are essential for its detection and quantification in biological matrices. These methods are fundamental to pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies throughout the drug development pipeline.
This document provides a comprehensive overview of the recommended analytical methodologies for the detection and quantification of this compound and its putative metabolites. While specific methods for this compound are not yet established in the public domain, this guide is based on well-established and validated techniques for analogous antiviral compounds, such as Sofosbuvir and Molnupiravir. The primary recommended technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
A-2 Recommended Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecule drugs and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates.[1][2][3] This technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and specific detection capabilities of tandem mass spectrometry.
A-2.1 Principle of LC-MS/MS
The workflow for LC-MS/MS analysis involves several key steps:
-
Sample Preparation: The initial and most critical step is the extraction of the analyte of interest from the biological matrix. This is crucial to remove interfering substances such as proteins and salts that can suppress the ionization process and contaminate the instrument. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5]
-
Chromatographic Separation: The extracted sample is then injected into an HPLC or UHPLC system. The analytes are separated based on their physicochemical properties as they pass through a chromatographic column. The choice of column and mobile phase is critical for achieving good separation from matrix components and other metabolites.
-
Ionization: After separation, the analytes are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common technique for polar molecules like nucleotide analogs, as it is a soft ionization method that minimizes fragmentation.
-
Mass Analysis: The ionized analytes are then separated in the first quadrupole based on their mass-to-charge ratio (m/z). These precursor ions are then fragmented in the collision cell.
-
Detection: The resulting product ions are separated in the second quadrupole and detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.
A-2.2 Signaling Pathway Visualization
The following diagram illustrates the general metabolic activation pathway for a conceptual nucleotide analog prodrug like this compound.
A-3 Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of antiviral drugs using LC-MS/MS, based on published methods for similar compounds. These values can serve as a benchmark for the development and validation of a new method for this compound.
| Parameter | Sofosbuvir | Molnupiravir | Acyclovir |
| Linearity Range (ng/mL) | 0.25 - 3500 | 1 - 2500 | 15.6 - 10000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25 | 1 | 15.6 |
| Intra-day Precision (%CV) | < 15% | < 10% | < 6.5% |
| Inter-day Precision (%CV) | < 15% | < 10% | < 4.2% |
| Accuracy (%) | 85 - 115% | 90 - 110% | 93 - 105% |
| Recovery (%) | > 80% | > 85% | Not specified |
A-4 Experimental Protocols
A-4.1 Protocol 1: Quantification of this compound in Human Plasma
This protocol describes a general method for the quantification of this compound in human plasma using protein precipitation followed by LC-MS/MS analysis.
Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in methanol.
-
Prepare a stock solution of the SIL-IS in methanol.
-
Serially dilute the this compound stock solution to prepare calibration standards and QC samples in blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the SIL-IS working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its SIL-IS.
-
Workflow Diagram:
A-4.2 Protocol 2: Analysis of this compound and its Phosphorylated Metabolites in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a more complex method for the analysis of the parent drug and its intracellular phosphorylated metabolites.
Materials and Reagents:
-
In addition to the materials in Protocol 1:
-
Ficoll-Paque for PBMC isolation
-
Phosphate-buffered saline (PBS)
-
Methanol (70%)
-
Solid-phase extraction (SPE) cartridges (anion exchange)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cell pellet with PBS and count the cells.
-
-
Sample Preparation (Intracellular Extraction):
-
Lyse a known number of cells (e.g., 1 x 10^6) with cold 70% methanol to quench metabolic activity and precipitate proteins.
-
Centrifuge to pellet cellular debris.
-
Evaporate the supernatant to dryness.
-
-
Solid-Phase Extraction (for phosphorylated metabolites):
-
Reconstitute the dried extract in a low-ionic-strength buffer.
-
Load the sample onto a pre-conditioned anion exchange SPE cartridge.
-
Wash the cartridge to remove neutral and basic compounds.
-
Elute the phosphorylated metabolites with a high-ionic-strength buffer.
-
Desalt the eluate if necessary.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).
-
MS System: As in Protocol 1, with MRM transitions optimized for the parent drug and each phosphorylated metabolite.
-
Logical Relationship Diagram:
A-5 Method Validation
Any newly developed analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
The analytical methods outlined in this document provide a robust framework for the detection and quantification of the conceptual antiviral agent this compound and its metabolites. The use of LC-MS/MS is highly recommended due to its superior sensitivity and selectivity. The provided protocols, based on established methods for similar antiviral drugs, offer a solid starting point for method development and validation, which are essential for advancing a new drug candidate through preclinical and clinical development.
References
- 1. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for Determination of Antiviral Drugs in Different Matrices: Recent Advances and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Arbemnifosbuvir Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Arbemnifosbuvir (also known as bemnifosbuvir and AT-527) in combination with other antiviral agents for the treatment of Hepatitis C Virus (HCV) and COVID-19. Detailed protocols for key experiments are included to facilitate further research and development.
Introduction to this compound
This compound is an orally bioavailable guanosine nucleotide analog that acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). A key feature of this compound is its dual mechanism of action, targeting both the RdRp active site and the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the viral polymerase. This dual inhibition is believed to create a high barrier to the development of viral resistance. This compound has demonstrated potent, pan-genotypic activity against HCV and significant in vitro activity against SARS-CoV-2 and its variants of concern.
This compound in Combination Therapy for Hepatitis C Virus (HCV)
This compound is being developed in combination with ruzasvir, a potent, pan-genotypic inhibitor of the HCV nonstructural protein 5A (NS5A), for the treatment of chronic HCV infection. Ruzasvir inhibits a key component of the viral replication complex.[1] The combination of these two direct-acting antivirals with different mechanisms of action has shown promising results in clinical trials.
Clinical Efficacy of this compound and Ruzasvir Combination
A Phase 2 clinical trial evaluated the efficacy and safety of a fixed-dose combination of bemnifosbuvir (550 mg) and ruzasvir (180 mg) administered once daily for 8 weeks in treatment-naïve patients with chronic HCV infection. The primary endpoints were safety and sustained virologic response at 12 weeks post-treatment (SVR12).
| Patient Population | SVR12 Rate (Per-Protocol, Treatment-Adherent) | SVR12 Rate (Efficacy Evaluable, Regardless of Adherence) | Reference |
| Non-cirrhotic | 98% (208/213) | 95% (242/256) | [2] |
| Lead-in Cohort (Non-cirrhotic) | 97% | Not Reported | [1][3] |
In Vitro Synergy of this compound and Ruzasvir against HCV
In vitro studies using HCV genotype 1b replicon assays (Huh-luc/neo-ET cells) have demonstrated that the combination of this compound (as its free base, AT-511) and ruzasvir results in synergistic inhibition of HCV replication.[2] This synergistic interaction allows for greater viral suppression than would be expected from the additive effects of the individual drugs.
This compound in Combination Therapy for COVID-19
Preclinical studies have shown that this compound is a potent inhibitor of SARS-CoV-2 replication in vitro, with activity against various variants of concern. While clinical trials have explored its use as a monotherapy, its potential in combination with other antivirals is an area of active research.
Preclinical Evaluation of this compound Combinations for SARS-CoV-2
In vitro studies have suggested a low potential for drug-drug interactions with this compound, supporting its potential use in combination regimens for COVID-19.
| Metric | Value | Cell Line | Reference |
| EC90 against SARS-CoV-2 | 0.47 µM | Normal human airway epithelial cells |
Experimental Protocols
Protocol for HCV Replicon Assay for Antiviral Testing
This protocol is adapted for the evaluation of antiviral compounds like this compound against HCV replication in a cell-based assay.
Materials:
-
Huh-7.5 cells harboring an HCV subgenomic replicon (e.g., Huh-luc/neo-ET for genotype 1b).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418 (for stable replicon cell lines).
-
This compound (AT-511) and other antiviral agents (e.g., ruzasvir).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Preparation: Prepare serial dilutions of this compound and the combination antiviral in DMSO. The final DMSO concentration in the cell culture medium should be non-toxic (typically ≤0.5%).
-
Treatment: After cell attachment (typically overnight), remove the culture medium and add fresh medium containing the diluted antiviral compounds. Include appropriate controls: untreated cells (vehicle control) and cells treated with a known HCV inhibitor as a positive control.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions. Luciferase expression is proportional to the level of HCV replicon RNA.
-
Data Analysis: Calculate the 50% effective concentration (EC50) for each compound by plotting the percentage of inhibition of luciferase activity against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol for Checkerboard Assay for Antiviral Synergy
This protocol describes a method to assess the synergistic, additive, or antagonistic effects of two antiviral drugs.
Materials:
-
Same as for the HCV Replicon Assay.
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Typically, serial dilutions of this compound are added to the columns, and serial dilutions of the second antiviral (e.g., ruzasvir) are added to the rows. Include wells with each drug alone and untreated control wells.
-
Cell Seeding and Treatment: Seed HCV replicon cells into the prepared plate and incubate as described in the replicon assay protocol.
-
Data Collection: Measure the antiviral activity (e.g., luciferase expression) in each well.
-
Synergy Analysis: Calculate the degree of synergy using a reference model such as the Bliss independence or Loewe additivity model. The Bliss independence model is often used when the drugs have different mechanisms of action.
Bliss Synergy Score Calculation:
-
E_exp = (A + B) - (A × B)
-
Where E_exp is the expected fractional inhibition if the drugs act independently, and A and B are the fractional inhibitions of each drug alone at a given concentration.
-
-
Synergy Score = E_obs - E_exp
-
Where E_obs is the observed fractional inhibition of the combination.
-
A positive synergy score indicates synergy, a score of zero indicates additivity, and a negative score indicates antagonism.
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for synergy testing.
Caption: Logical relationships in synergy analysis.
References
Application Notes and Protocols for Arbemnifosbuvir Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbemnifosbuvir (formerly known as AT-527 or Bemnifosbuvir) is an investigational, orally administered antiviral agent. It is a guanosine nucleotide prodrug that undergoes intracellular conversion to its active triphosphate form. This compound exhibits a dual mechanism of action by inhibiting two essential viral enzymes: the RNA-dependent RNA polymerase (RdRp) and the nidovirus RdRp-associated nucleotidyltransferase (NiRAN). This dual inhibition disrupts viral RNA synthesis and replication, suggesting a high barrier to resistance.[1] Clinical trials have been conducted to evaluate the safety and efficacy of this compound for the treatment of COVID-19 and Hepatitis C Virus (HCV) infection.
These application notes provide a comprehensive overview of the experimental design for clinical trials of this compound, including detailed protocols for key experiments and data presentation.
Mechanism of Action
This compound is a prodrug that is metabolized intracellularly to its active triphosphate form, AT-9010.[2] This active metabolite targets the viral replication machinery through a dual mechanism of action:
-
Inhibition of RNA-dependent RNA polymerase (RdRp): AT-9010 acts as a chain terminator. After incorporation into the growing viral RNA strand by the RdRp, it prevents the addition of subsequent nucleotides, thus halting RNA synthesis.
-
Inhibition of Nucleotidyltransferase (NiRAN): The NiRAN domain is a crucial component of the viral replication and transcription complex. AT-9010 also inhibits the nucleotidyltransferase activity of the NiRAN domain, further disrupting viral replication.[1][3]
This dual mechanism provides a potential advantage in overcoming viral resistance.
Signaling Pathway Diagram
Caption: this compound's dual mechanism of action.
Preclinical Studies
In Vitro Antiviral Activity
Objective: To determine the in vitro potency of this compound against the target virus (e.g., SARS-CoV-2, HCV).
Protocol: Cell-Based Antiviral Assay
-
Cell Culture: Maintain a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.
-
Infection: Seed cells in 96-well plates and allow them to adhere overnight. Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the different concentrations of this compound to the wells. Include a no-drug control (virus only) and a no-virus control (cells only).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Measurement: Assess the antiviral activity by one of the following methods:
-
Viral Load Quantification (RT-qPCR): Extract viral RNA from the cell culture supernatant and quantify the number of viral copies using a validated real-time reverse transcription polymerase chain reaction (RT-qPCR) assay.
-
Cytopathic Effect (CPE) Assay: Visually score the virus-induced cell death under a microscope or use a cell viability assay (e.g., MTS or CellTiter-Glo).
-
Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90) by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
Table 1: Preclinical In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 | EC90 | Citation |
| SARS-CoV-2 | Normal Human Airway Epithelial Cells | Viral Replication Inhibition | - | 0.47 µM | [4] |
| HCV Genotype 1a | Huh-7 | Replicon Assay | 12.8 nM | - | |
| HCV Genotype 1b | Huh-7 | Replicon Assay | 12.5 nM | - | |
| HCV Genotype 2a | Huh-7 | Replicon Assay | 9.2 nM | - | |
| HCV Genotype 3a | Huh-7 | Replicon Assay | 10.3 nM | - | |
| HCV Genotype 4a | Huh-7 | Replicon Assay | 14.7 nM | - | |
| HCV Genotype 5a | Huh-7 | Replicon Assay | 28.5 nM | - |
Non-Clinical Toxicology
A comprehensive set of non-clinical toxicology studies should be conducted in accordance with regulatory guidelines (e.g., FDA, EMA) to assess the safety profile of this compound before human administration. These studies typically include:
-
Single-dose and repeat-dose toxicity studies in at least two animal species (one rodent, one non-rodent).
-
Safety pharmacology studies to evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity studies (e.g., Ames test, in vitro chromosomal aberration assay, in vivo micronucleus test).
-
Reproductive and developmental toxicity studies .
Clinical Trial Design
Experimental Workflow Diagram
Caption: General workflow for a randomized controlled clinical trial.
Phase 3 Clinical Trial for COVID-19 (SUNRISE-3)
Objective: To evaluate the efficacy and safety of this compound in high-risk outpatients with mild to moderate COVID-19.
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled trial.
Patient Population: High-risk adult outpatients with a laboratory-confirmed diagnosis of SARS-CoV-2 infection and mild to moderate symptoms.
Intervention:
-
Treatment Group: this compound 550 mg administered orally twice daily for 5 days, plus standard of care.
-
Control Group: Placebo administered orally twice daily for 5 days, plus standard of care.
Primary Endpoint: All-cause hospitalization or death through Day 29.
Secondary Endpoints:
-
Time to symptom resolution.
-
Change in viral load from baseline.
-
Incidence of adverse events and serious adverse events.
Table 2: Key Efficacy Results from this compound COVID-19 Clinical Trials
| Trial Phase | Patient Population | Primary Endpoint | Result | Citation |
| Phase 3 (SUNRISE-3) | High-risk outpatients | All-cause hospitalization or death through Day 29 | Did not meet statistical significance | |
| Phase 2 (MOONSONG) | Ambulatory patients | Change in nasopharyngeal viral load at Day 7 | Did not show meaningful antiviral activity compared to placebo | |
| Phase 2 | Hospitalized patients with moderate COVID-19 | Efficacy endpoint not met (study ended early) | Trend towards greater viral load reduction (0.61 log10 greater mean change on day 2) |
Phase 2/3 Clinical Trials for Hepatitis C Virus (in combination with Ruzasvir)
Objective: To evaluate the efficacy, safety, and pharmacokinetics of a combination regimen of this compound and Ruzasvir in treatment-naïve and treatment-experienced adults with chronic HCV infection.
Study Design: Open-label studies comparing the combination therapy to a standard of care comparator.
Patient Population: Adults with chronic HCV infection (all genotypes), with and without compensated cirrhosis.
Intervention:
-
Treatment Group: this compound plus Ruzasvir once daily for 8 weeks (non-cirrhotic) or 12 weeks (cirrhotic).
-
Control Group: Standard of care (e.g., Sofosbuvir/Velpatasvir) for 12 weeks.
Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as HCV RNA below the lower limit of quantification.
Table 3: Key Efficacy Results from this compound Hepatitis C Clinical Trials
| Trial Phase | Patient Population | Primary Endpoint | Result | Citation |
| Phase 2 | Treatment-naïve HCV patients | SVR12 | 98% of patients who were compliant achieved SVR12 |
Key Experimental Protocols for Clinical Trials
Viral Load Quantification by RT-qPCR
Objective: To quantify the amount of viral RNA in a patient sample (e.g., nasopharyngeal swab for COVID-19, plasma for HCV).
Protocol:
-
Sample Collection and Storage: Collect samples according to standard procedures and store them at -80°C until analysis.
-
RNA Extraction: Extract viral RNA from the samples using a validated commercial kit (e.g., Qiagen, Roche) according to the manufacturer's instructions. Include appropriate controls (e.g., positive, negative, and internal controls).
-
RT-qPCR Reaction Setup: Prepare a master mix containing a one-step RT-qPCR enzyme mix, forward and reverse primers, and a fluorescently labeled probe specific to a conserved region of the viral genome.
-
Thermal Cycling: Perform the RT-qPCR on a calibrated real-time PCR instrument with the following general cycling conditions:
-
Reverse Transcription: 50-55°C for 10-30 minutes.
-
Initial Denaturation: 95°C for 2-15 minutes.
-
PCR Amplification (40-45 cycles):
-
Denaturation: 95°C for 10-15 seconds.
-
Annealing/Extension: 58-60°C for 30-60 seconds.
-
-
-
Data Analysis: Generate a standard curve using a serial dilution of a quantified viral RNA standard. Determine the viral load in the patient samples by interpolating their quantification cycle (Cq) values from the standard curve. Express the results as viral copies/mL or International Units/mL.
Assessment of Sustained Virologic Response (SVR) for HCV
Objective: To determine if a patient is cured of HCV infection after treatment.
Protocol:
-
Sample Collection: Collect a whole blood sample via venipuncture at 12 weeks (SVR12) and/or 24 weeks (SVR24) after the completion of antiviral therapy.
-
HCV RNA Quantification: Process the blood sample to obtain plasma and perform a highly sensitive quantitative HCV RNA PCR assay.
-
Interpretation of Results:
-
SVR Achieved (Cured): HCV RNA is undetectable or below the lower limit of quantification.
-
Treatment Failure: Detectable HCV RNA.
-
Pharmacokinetic Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites.
Protocol:
-
Sample Collection: Collect serial blood samples from trial participants at predefined time points before and after drug administration.
-
Sample Processing: Process the blood samples to obtain plasma and peripheral blood mononuclear cells (PBMCs) for the analysis of the parent drug and its intracellular active metabolite, respectively.
-
Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound and its metabolites in the biological matrices.
-
Pharmacokinetic Parameter Calculation: Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Apparent volume of distribution (Vd/F)
-
Apparent total clearance (CL/F)
-
Safety and Tolerability Assessment
Objective: To monitor and evaluate the safety profile of this compound.
Protocol:
-
Adverse Event Monitoring: Systematically collect information on all adverse events (AEs) and serious adverse events (SAEs) experienced by trial participants through spontaneous reporting, interviews, and checklists at each study visit.
-
Clinical Laboratory Tests: Perform a panel of laboratory tests at baseline and at regular intervals throughout the trial, including:
-
Hematology: Complete blood count with differential.
-
Serum Chemistry: Electrolytes, renal function tests (BUN, creatinine), liver function tests (ALT, AST, bilirubin), and metabolic parameters.
-
-
Vital Signs and Physical Examinations: Measure vital signs (blood pressure, heart rate, respiratory rate, temperature) and perform physical examinations at each study visit.
-
Electrocardiograms (ECGs): Obtain ECGs at baseline and at specified time points to monitor for any cardiac effects.
-
Data Review: A dedicated safety monitoring committee should regularly review the safety data to identify any emerging safety concerns.
References
Techniques for Assessing Arbemnifosbuvir Resistance in Viruses
Application Notes
Introduction
Arbemnifosbuvir is a novel antiviral agent designed to inhibit the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2][3][4] The emergence of drug resistance is a significant challenge in antiviral therapy, potentially leading to treatment failure.[5] Therefore, robust and reliable methods for assessing viral resistance to this compound are essential for its clinical development and effective use. These application notes provide an overview of the key techniques available to researchers, scientists, and drug development professionals for evaluating this compound resistance.
Overview of Resistance Assessment Methods
The assessment of antiviral drug resistance can be broadly categorized into three main approaches: phenotypic, genotypic, and biochemical assays. Each method offers unique advantages and limitations, and a combination of these techniques often provides the most comprehensive understanding of the resistance profile.
-
Phenotypic Assays: These assays directly measure the susceptibility of a virus to an antiviral drug. This is achieved by determining the concentration of the drug required to inhibit viral replication in cell culture. Phenotypic assays are considered the gold standard for confirming resistance as they provide a direct measure of the impact of mutations on drug efficacy.
-
Genotypic Assays: These methods focus on identifying specific mutations in the viral genome that are known or suspected to confer drug resistance. Techniques like Sanger sequencing and next-generation sequencing (NGS) are used to analyze the genetic sequence of the viral target, in this case, the RdRp gene. Genotypic assays are generally faster and less labor-intensive than phenotypic assays.
-
Biochemical Assays: These in vitro assays assess the inhibitory activity of the drug on the purified viral enzyme, such as the RdRp. By comparing the inhibition of the drug against wild-type and mutant enzymes, the biochemical basis of resistance can be elucidated.
Choosing the Right Assay
The selection of an appropriate assay depends on the specific research question. For instance, initial screening of resistant variants often relies on phenotypic assays. Genotypic analysis is crucial for identifying the specific mutations responsible for resistance, which can then be used for surveillance and to inform treatment decisions. Biochemical assays are invaluable for understanding the molecular mechanism of resistance.
Data Presentation
Table 1: Phenotypic Susceptibility of Viral Variants to this compound
| Viral Isolate | Genotype (RdRp Mutations) | EC50 (µM) | Fold-Resistance vs. Wild-Type |
| Wild-Type | None | 0.05 | 1.0 |
| Variant A | S150G | 0.50 | 10.0 |
| Variant B | V320L | 2.50 | 50.0 |
| Variant C | S150G + V320L | 15.00 | 300.0 |
EC50 (50% effective concentration) is the concentration of this compound required to inhibit 50% of viral replication. Fold-Resistance is calculated as the EC50 of the variant divided by the EC50 of the wild-type virus.
Table 2: Genotypic Markers of this compound Resistance
| Mutation | Gene Region | Associated Fold-Resistance (Phenotypic) | Prevalence in Resistant Isolates |
| S150G | RdRp Palm Subdomain | 8 - 15 | 60% |
| V320L | RdRp Fingers Subdomain | 40 - 60 | 35% |
| M414T | RdRp Thumb Subdomain | 2 - 5 | 15% |
Table 3: Biochemical Inhibition of Wild-Type and Mutant RdRp by this compound
| Enzyme | IC50 (µM) | Fold-Increase in IC50 vs. Wild-Type |
| Wild-Type RdRp | 0.02 | 1.0 |
| S150G Mutant RdRp | 0.25 | 12.5 |
| V320L Mutant RdRp | 1.10 | 55.0 |
IC50 (50% inhibitory concentration) is the concentration of this compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
Protocol 1: Phenotypic Resistance Assessment using a Plaque Reduction Assay
This protocol determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayers of a susceptible host cell line (e.g., Vero E6) in 6-well plates.
-
Wild-type and suspected resistant viral isolates.
-
Serial dilutions of this compound.
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
Agarose overlay.
-
Crystal violet staining solution.
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Infect confluent cell monolayers with a standardized amount of virus (to produce 50-100 plaques per well) for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x cell culture medium and 1.2% agarose containing the different concentrations of this compound.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-5 days).
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Genotypic Resistance Assessment by Sanger Sequencing of the RdRp Gene
This protocol identifies mutations in the viral RdRp gene.
Materials:
-
Viral RNA extracted from cell culture supernatant or patient samples.
-
Reverse transcriptase and PCR reagents.
-
Primers flanking the RdRp coding region.
-
DNA purification kit.
-
Sanger sequencing reagents and access to a capillary electrophoresis sequencer.
Procedure:
-
Perform reverse transcription of the viral RNA to generate cDNA.
-
Amplify the full-length RdRp gene using PCR with specific primers.
-
Purify the PCR product to remove primers and dNTPs.
-
Perform Sanger sequencing of the purified PCR product using forward and reverse primers.
-
Assemble the sequencing reads and align them to a wild-type reference sequence to identify nucleotide and amino acid changes.
Protocol 3: Biochemical Assessment of RdRp Inhibition
This protocol measures the inhibitory activity of this compound against purified wild-type and mutant RdRp enzymes.
Materials:
-
Purified recombinant wild-type and mutant RdRp enzymes.
-
RNA template and primer.
-
Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]GTP or a fluorescent analog).
-
Serial dilutions of this compound.
-
Reaction buffer.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Set up the RdRp reaction mixture containing the reaction buffer, RNA template/primer, and rNTPs.
-
Add serial dilutions of this compound to the reaction mixtures.
-
Initiate the reaction by adding the purified RdRp enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction and quantify the amount of incorporated labeled rNTP.
-
Calculate the IC50 value by plotting the percentage of enzyme inhibition against the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Workflow for assessing this compound resistance.
Caption: Mechanism of this compound action and resistance.
References
- 1. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bemnifosbuvir in Dengue Virus Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemnifosbuvir (AT-527) is a broad-spectrum antiviral agent that has garnered significant attention for its potential therapeutic applications against various RNA viruses.[1][2] While its clinical development has been prominently focused on Hepatitis C and COVID-19, its relevance to dengue virus research is substantial due to its mechanism of action. Bemnifosbuvir is a phosphoramidate prodrug of a guanosine nucleotide analog, which, upon intracellular metabolism, is converted into its active triphosphate form, AT-9010.[1][2]
Crucially, bemnifosbuvir shares this active metabolite with its epimer, AT-752, which has been the specific compound advanced into clinical trials for the treatment of dengue fever.[2] Both bemnifosbuvir and AT-752 undergo the same intracellular five-enzyme activation cascade to produce AT-9010. Therefore, the data and protocols established for AT-752 and AT-9010 in the context of dengue virus are directly applicable to understanding the potential utility of bemnifosbuvir.
This document provides detailed application notes and experimental protocols relevant to the study of bemnifosbuvir's active form against the dengue virus, drawing from the research conducted on AT-752.
Application Notes
Mechanism of Action
The active metabolite of bemnifosbuvir, AT-9010, functions as a potent inhibitor of the dengue virus RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome. The mechanism of action involves the termination of RNA chain synthesis. AT-9010 mimics the natural guanosine triphosphate (GTP) and is incorporated into the nascent viral RNA strand by the RdRp. Following incorporation, the modified nucleotide prevents the addition of subsequent nucleotides, thereby halting viral replication.
Intracellular Activation Pathway
Bemnifosbuvir is a prodrug that requires intracellular conversion to its active triphosphate form, AT-9010. This activation is a multi-step process mediated by a series of host cell enzymes. The five key enzymes involved in this cascade are:
-
Carboxylesterase 1 (CES1) or Cathepsin A (CatA): Initiates the removal of the isopropyl ester group.
-
Histidine Triad Nucleotide-Binding Protein 1 (HINT1): Cleaves the phosphoramidate bond.
-
Adenosine Deaminase-Like Protein 1 (ADALP1): Converts the intermediate to a guanosine monophosphate analog.
-
Guanylate Kinase 1 (GUK1): Phosphorylates the monophosphate to a diphosphate.
-
Nucleoside-Diphosphate Kinase (NDPK): Performs the final phosphorylation to yield the active triphosphate, AT-9010.
Intracellular activation pathway of bemnifosbuvir and its mechanism of action against dengue virus.
Quantitative Data
The following table summarizes the in vitro efficacy of the active metabolite of bemnifosbuvir (from studies with AT-752) against different dengue virus serotypes.
| Compound | Assay | Cell Line | DENV Serotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| AT-9010 | Replicon Assay | BHK-21 | DENV-2 | 0.35 | >100 | >285 |
| AT-752 | Virus Yield Reduction | Huh-7 | DENV-1 | 0.48 | >50 | >104 |
| DENV-2 | 0.55 | >50 | >91 | |||
| DENV-3 | 0.62 | >50 | >81 | |||
| DENV-4 | 0.71 | >50 | >70 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Experimental Protocols
In Vitro Antiviral Activity Assessment
1. Dengue Virus Replicon Assay
This assay measures the ability of a compound to inhibit viral RNA replication in a cell line containing a subgenomic dengue virus replicon.
-
Materials:
-
BHK-21 cells stably expressing a DENV-2 replicon with a reporter gene (e.g., Luciferase or GFP).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Bemnifosbuvir or its active metabolite AT-9010.
-
96-well plates.
-
Luciferase assay reagent (if applicable).
-
Plate reader for luminescence or fluorescence.
-
-
Protocol:
-
Seed BHK-21-DENV-2 replicon cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of bemnifosbuvir or AT-9010 in DMEM.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
2. Virus Yield Reduction Assay
This assay quantifies the reduction in infectious virus particles produced by infected cells in the presence of the test compound.
-
Materials:
-
Huh-7 or Vero cells.
-
Dengue virus stock (DENV-1, -2, -3, or -4).
-
DMEM with 2% FBS.
-
Bemnifosbuvir.
-
96-well plates.
-
Plaque assay materials (e.g., agar overlay, crystal violet).
-
-
Protocol:
-
Seed Huh-7 cells in 96-well plates and grow to confluence.
-
Infect the cells with dengue virus at a Multiplicity of Infection (MOI) of 0.1 for 1 hour.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add DMEM containing serial dilutions of bemnifosbuvir.
-
Incubate for 48 hours.
-
Collect the culture supernatants and determine the viral titer using a plaque assay on Vero cells.
-
Calculate the EC50 value based on the reduction in viral titer.
-
Workflow for in vitro antiviral assays of bemnifosbuvir against dengue virus.
In Vivo Efficacy Assessment (AG129 Mouse Model)
The AG129 mouse model, which lacks interferon-α/β and -γ receptors, is susceptible to dengue virus infection and is a standard model for evaluating antiviral efficacy.
-
Materials:
-
AG129 mice (4-6 weeks old).
-
Mouse-adapted dengue virus strain (e.g., D2Y98P).
-
Bemnifosbuvir formulated for oral gavage.
-
Vehicle control.
-
Blood collection supplies.
-
qRT-PCR reagents for viral load quantification.
-
-
Protocol:
-
Infect AG129 mice intraperitoneally with a lethal dose of the mouse-adapted dengue virus.
-
Initiate treatment with bemnifosbuvir (e.g., twice daily oral gavage) at a predetermined time post-infection (e.g., 4 hours).
-
Continue treatment for a specified duration (e.g., 5-7 days).
-
Monitor the mice daily for clinical signs of disease (e.g., weight loss, morbidity) and survival.
-
Collect blood samples at various time points to determine viremia by qRT-PCR.
-
At the end of the study, or upon reaching humane endpoints, euthanize the mice and collect tissues (e.g., spleen, liver) for viral load determination.
-
Compare the survival rates, clinical scores, and viral loads between the bemnifosbuvir-treated and vehicle-treated groups.
-
Workflow for in vivo efficacy testing of bemnifosbuvir in a dengue mouse model.
Conclusion
While bemnifosbuvir itself has not been the primary focus of clinical development for dengue, its role as a prodrug for the active antiviral AT-9010 makes it a compound of significant interest in dengue virus research. The established pan-serotype activity of its active form against dengue virus, coupled with a well-defined intracellular activation pathway, provides a strong rationale for its continued investigation. The protocols and data presented here, derived from studies with its closely related epimer AT-752, offer a robust framework for researchers and drug developers to explore the full potential of bemnifosbuvir in the fight against dengue fever.
References
Application Notes and Protocols for Handling Arbemnifosbuvir
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These notes and protocols are intended for informational purposes for research and development settings. A comprehensive, substance-specific Safety Data Sheet (SDS) for Arbemnifosbuvir was not available at the time of writing. All laboratory personnel must consult the manufacturer-provided SDS upon receipt of this compound and adhere to all institutional and national safety regulations. A thorough risk assessment should be conducted before any handling or experimentation.
Introduction
This compound, also known as AT-752, is an antiviral agent that functions as an inhibitor of the nidovirus RNA-dependent RNA polymerase (RdRp) associated nucleotidyltransferase (NiRAN) domain of the non-structural protein 12 (nsp12).[1][2] It is a guanosine nucleotide analog prodrug that, after intracellular metabolism to its active triphosphate form, interferes with viral RNA synthesis.[3] Its primary application is in research investigating SARS-CoV and other coronaviruses.[1]
Physicochemical and Solubility Data
A summary of the known quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₃FN₇O₇P | [4] |
| Molecular Weight | 581.53 g/mol | |
| CAS Number | 1998705-63-7 | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 100 mg/mL (171.96 mM) (requires sonication) | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil |
Laboratory Safety Guidelines
As a nucleotide analog and potential antiviral therapeutic, this compound should be handled with care, assuming it may have cytotoxic or other biologically active properties. The following guidelines are based on general practices for handling similar chemical entities.
Hazard Identification and Risk Assessment
-
Primary Hazards : The specific toxicological properties of this compound are not well-documented in publicly available sources. As a nucleotide analog that inhibits a key viral replication enzyme, it should be considered potentially hazardous. Assumed risks include potential effects on cellular replication and unknown long-term health effects.
-
Routes of Exposure : Potential routes of exposure include inhalation of aerosolized powder, dermal contact, and ingestion.
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:
-
Eye Protection : ANSI-approved safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended, especially when handling concentrated solutions.
-
Body Protection : A lab coat should be worn at all times. For procedures with a higher risk of spills or aerosol generation, a disposable gown is recommended.
-
Respiratory Protection : For handling the solid compound or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) should be used in a certified chemical fume hood.
Engineering Controls
-
Ventilation : All work with solid this compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment : An eyewash station and safety shower must be readily accessible in the laboratory.
Handling and Storage
-
Powder : Handle solid this compound in a chemical fume hood. Avoid creating dust.
-
Solutions : Prepare stock solutions in a chemical fume hood.
-
Storage :
-
Solid : Store at -20°C for long-term stability (up to 3 years).
-
In Solvent : Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquot solutions to avoid repeated freeze-thaw cycles.
-
Spill and Emergency Procedures
-
Small Spills :
-
Evacuate the immediate area.
-
Wear appropriate PPE (double gloves, lab coat, safety goggles, and respirator).
-
Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Carefully collect the absorbed material into a sealed, labeled waste container.
-
Clean the spill area with a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol), and then wipe with water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact the institution's Environmental Health and Safety (EHS) department.
-
Provide details of the spilled substance to the emergency response team.
-
-
Personnel Exposure :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Inhalation : Move to fresh air immediately.
-
Ingestion : Rinse mouth with water. Do not induce vomiting.
-
Seek immediate medical attention after any exposure and report the incident to your supervisor and EHS.
-
Waste Disposal
-
All waste containing this compound (solid, solutions, contaminated labware) should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Follow all institutional and local regulations for the disposal of chemical waste, which typically involves incineration by a licensed facility.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound. Specific concentrations and incubation times will need to be optimized for your experimental system.
Preparation of Stock Solutions
-
Bring the vial of solid this compound to room temperature before opening.
-
In a chemical fume hood, weigh the required amount of the compound.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
In Vitro NiRAN Domain Inhibition Assay (General Workflow)
This protocol is based on the principle of detecting the nucleotidyltransferase activity of the NiRAN domain.
-
Reagents and Materials :
-
Recombinant nsp12 protein (containing the NiRAN domain)
-
Substrate (e.g., a fluorescently labeled RNA or a protein target for NMPylation)
-
ATP (or other NTPs)
-
Assay buffer (optimized for enzyme activity)
-
This compound stock solution
-
Microplate reader
-
-
Procedure :
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the recombinant nsp12 protein to each well.
-
Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate and ATP.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Stop the reaction and measure the signal (e.g., fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Cell-Based Antiviral Activity Assay (General Workflow)
This protocol assesses the ability of this compound to inhibit viral replication in a cell culture model.
-
Reagents and Materials :
-
A susceptible cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Cell culture medium
-
This compound stock solution
-
Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or a reporter virus)
-
-
Procedure :
-
Seed the cells in a multi-well plate and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the growth medium from the cells and add the medium containing the diluted this compound or vehicle control.
-
Incubate for a pre-determined time.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate for a period that allows for viral replication (e.g., 24-72 hours).
-
Quantify the extent of viral replication using the chosen method.
-
Calculate the percent inhibition of viral replication for each concentration of this compound and determine the EC₅₀ value.
-
Cytotoxicity Assay (e.g., Neutral Red Uptake Assay)
This assay is crucial to determine if the antiviral activity is due to specific inhibition of the virus or general cell toxicity.
-
Reagents and Materials :
-
The same cell line used in the antiviral assay
-
Cell culture medium
-
This compound stock solution
-
Neutral Red solution
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
-
Procedure :
-
Seed the cells in a 96-well plate and incubate until they reach the desired confluency.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with the diluted this compound or vehicle control.
-
Incubate for the same duration as the antiviral assay.
-
Remove the medium and add the Neutral Red solution. Incubate to allow for dye uptake by viable cells.
-
Wash the cells to remove excess dye.
-
Add the destain solution to lyse the cells and release the incorporated dye.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percent cytotoxicity for each concentration and determine the CC₅₀ value.
-
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action.
General Experimental Workflow for Antiviral Evaluation
Caption: Workflow for evaluating this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Arbemnifosbuvir
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor solubility of Arbemnifosbuvir encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound is presumed to be a poorly water-soluble compound, a common characteristic for many new chemical entities.[1] Over 70% of new drug candidates in development pipelines exhibit poor aqueous solubility, which can significantly hinder drug absorption and bioavailability.[2] This challenge often arises from the molecular complexity and lipophilicity of the drug, making it difficult to dissolve in neutral aqueous solutions like phosphate-buffered saline (PBS).
Q2: What are the initial steps I can take to improve the solubility of this compound for in vitro assays?
A2: For initial laboratory-scale experiments, several strategies can be employed:
-
Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[3]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution can enhance its solubility.[3]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[3]
Q3: What are more advanced formulation strategies for in vivo studies?
A3: For preclinical and clinical development, more sophisticated formulation approaches are often necessary to improve oral bioavailability. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate according to the Noyes-Whitney equation.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can enhance its solubility and dissolution.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in oils, surfactants, and co-solvents can improve its solubilization and absorption.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, increasing its solubility.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution of a stock solution.
-
Problem: The aqueous concentration of the co-solvent is too low to maintain this compound in solution after dilution.
-
Solution:
-
Increase Co-solvent Concentration in Final Medium: If experimentally permissible, increase the percentage of the organic co-solvent in the final dilution.
-
Use a Different Co-solvent: Experiment with other pharmaceutically acceptable co-solvents.
-
Employ a Stabilizer: The addition of a polymer or surfactant can help stabilize the supersaturated solution.
-
Issue 2: The prepared formulation shows low and variable oral bioavailability in animal studies.
-
Problem: The formulation is not effectively enhancing the in vivo dissolution and absorption of this compound.
-
Solution:
-
Conduct a Formulation Screening Study: Systematically evaluate different formulation strategies (e.g., ASD, LBDDS, nanosuspension) to identify the most promising approach.
-
Characterize the Formulation: Perform solid-state characterization (e.g., DSC, XRD) and in vitro dissolution testing under biorelevant conditions to understand the formulation's performance.
-
Optimize the Formulation: Refine the composition of the lead formulation based on in vitro and in vivo data.
-
Quantitative Data Summary
Since specific solubility data for this compound is not publicly available, the following tables present hypothetical data to illustrate how solubility can be enhanced using different techniques.
Table 1: this compound Solubility in Various Solvents
| Solvent System | This compound Solubility (µg/mL) |
| Water | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | < 0.1 |
| 0.1 N HCl (pH 1.2) | 1.5 |
| Ethanol | 250 |
| DMSO | > 1000 |
| PEG 400 | 850 |
| 20% Ethanol in Water | 50 |
| 10% Solutol HS 15 in Water | 120 |
Table 2: Comparison of Formulation Strategies on this compound Dissolution
| Formulation Approach | Drug Loading (% w/w) | In Vitro Dissolution (at 60 min in FaSSIF) |
| Unformulated this compound | 100 | < 5% |
| Micronized this compound | 100 | 25% |
| Nanosuspension | 20 | 85% |
| Amorphous Solid Dispersion (PVP VA64) | 25 | 95% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 15 | > 98% |
FaSSIF: Fasted State Simulated Intestinal Fluid
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Weigh and dissolve this compound and a hydrophilic polymer (e.g., PVP VA64) in a 1:3 ratio (w/w) in a suitable volatile organic solvent (e.g., a mixture of dichloromethane and methanol).
-
Solvent Removal: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to form a thin film.
-
Drying: Further dry the film under vacuum for 24 hours to remove residual solvent.
-
Milling and Sieving: Scrape the dried film, gently mill it into a powder, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the resulting powder for its amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This protocol outlines a general HPLC method for the quantification of this compound in formulation samples. Method development and validation are crucial for any specific application.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a predetermined wavelength of maximum absorbance (λmax).
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Disperse the formulation in a suitable solvent to dissolve the drug.
-
Centrifuge or filter the sample to remove any undissolved excipients.
-
Dilute the supernatant/filtrate with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizations
Caption: Experimental workflow for overcoming poor solubility.
Caption: Logical relationships in solubility enhancement.
References
- 1. Finding Solutions. Custom manufacturers take on drug solubility issues to help pharmaceutical firms move products through development | Hovione [hovione.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
addressing cytotoxicity of Arbemnifosbuvir in cell lines
Welcome to the Technical Support Center for Arbemnifosbuvir. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity issues that may be encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Bemnifosbuvir or AT-527, is an orally administered guanosine nucleotide prodrug.[1] Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many viruses.[2] this compound is designed to be intracellularly converted to its active triphosphate form, which then competes with natural nucleotides for incorporation into the nascent viral RNA chain, leading to premature termination of viral replication.[2]
Q2: What is the known preclinical safety profile of this compound regarding cytotoxicity?
A2: Preclinical studies on this compound (AT-527) have demonstrated a favorable overall safety profile. In repeat-dose oral toxicity studies in rats and monkeys lasting up to 13 weeks, no specific target organ toxicity was identified. Furthermore, the compound and its metabolites tested negative in a range of in vitro and in vivo genetic toxicity assays. Studies in animal models also indicated a lack of reproductive and developmental toxicity.
Q3: Is this compound expected to be cytotoxic to all cell lines?
A3: Based on the available preclinical data, widespread, potent cytotoxicity is not an expected characteristic of this compound. However, the sensitivity to any compound can be cell line-dependent. Some cell lines may be more susceptible to the effects of nucleoside analogs due to differences in metabolism, proliferation rate, or expression of transporters. Therefore, it is crucial to establish a baseline for cytotoxicity in the specific cell lines used in your experiments.
Q4: I am observing cytotoxicity in my experiments. What are the potential causes?
A4: While this compound has a good preclinical safety profile, observed cytotoxicity could stem from several factors:
-
High Compound Concentration: Exceeding the therapeutic concentration range can lead to off-target effects.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic to cells at certain concentrations.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this class of compounds.
-
Experimental Artifacts: Issues such as contamination, incorrect cell seeding density, or assay interference can lead to misleading results.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot unexpected cytotoxicity observed during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette with care to ensure consistent volume aspiration. Consider performing a cell count before seeding to verify accuracy. |
| Edge effects | Avoid using the outer wells of 96-well plates as they are more prone to evaporation and temperature changes. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Low signal or absorbance in all wells (including controls) | Insufficient cell number | Optimize the cell seeding density for your specific cell line and the duration of the assay. Perform a cell titration experiment to find the linear range of your assay. |
| Contamination | Regularly inspect your cell cultures for any signs of bacterial, fungal, or mycoplasma contamination. Employ sterile techniques and consider using antibiotics/antimycotics in your culture medium. | |
| Assay reagent issues | Ensure that your assay reagents (e.g., MTT, LDH substrate) are properly stored and have not expired. | |
| Unexpectedly high cytotoxicity at all tested concentrations of this compound | Incorrect compound concentration | Verify the stock solution concentration and the dilution calculations. Prepare fresh dilutions from a new stock vial if necessary. |
| Solvent toxicity | Run a vehicle-only control with the highest concentration of the solvent used in your experiment to ensure it is not causing cytotoxicity. Typically, DMSO concentrations should be kept below 0.5%. | |
| Compound interference with the assay | Some compounds can directly interact with assay reagents. For example, a compound might reduce the MTT reagent in a cell-free system. Run a control with this compound in cell-free media to test for such interference. If interference is confirmed, consider an alternative cytotoxicity assay that relies on a different principle (e.g., LDH assay for membrane integrity vs. MTT for metabolic activity). | |
| Cytotoxicity observed only in specific cell lines | On-target toxicity in a highly dependent pathway | The sensitive cell line might have a high dependence on a pathway that is inadvertently affected by this compound. |
| Off-target effects | This compound could be interacting with an unintended molecular target present in the sensitive cell line. | |
| Differential metabolism | The sensitive cell line may metabolize this compound into a more toxic metabolite. |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well flat-bottom plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix the contents of the wells thoroughly and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-only control.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
troubleshooting inconsistent results in Arbemnifosbuvir assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Arbemnifosbuvir in various assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when optimizing an this compound antiviral assay?
A1: Optimizing an antiviral assay is crucial for obtaining reproducible data. Key parameters to consider include:
-
Cell Line Selection: The choice of cell line should be appropriate for the virus being studied and should exhibit a clear cytopathic effect (CPE) or be suitable for the chosen readout method.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the assay window and variability. It's essential to determine the optimal cell density that provides a robust signal-to-background ratio.
-
Multiplicity of Infection (MOI): The MOI, or the ratio of virus particles to cells, directly influences the kinetics of infection and the development of CPE. Titrating the virus to find the optimal MOI is a critical step.
-
Incubation Time: The duration of the assay, from infection to readout, needs to be optimized to allow for sufficient viral replication and CPE development without excessive cell death in control wells.[1]
-
Assay Media Composition: Components in the cell culture media, such as serum concentration, can affect both cell health and viral replication.
Q2: My cell viability assay results are inconsistent. What are the common causes?
A2: Inconsistencies in cell viability assays, such as those using resazurin (also known as Alamar Blue), are a common issue in drug development research.[2][3] Potential causes for variability include:
-
Poorly Optimized Protocols: A lack of standardized and rigorously optimized protocols is a primary source of inconsistent results.[2][3]
-
Suboptimal Reagent Concentrations: The concentration of the viability reagent and the incubation time can affect the dynamic range and linearity of the assay.
-
Cell Plating Uniformity: Uneven cell distribution across the plate can lead to significant well-to-well variation.
-
Interference from Test Compound: this compound itself might interfere with the assay chemistry, for example, by having inherent fluorescent properties or by directly reacting with the viability reagent.
Q3: How can I improve the reliability and reproducibility of my this compound cytotoxicity data?
A3: To enhance the credibility of cytotoxicity studies, a systematic approach to assay optimization and standardization is recommended. This includes:
-
Protocol Standardization: Adhering to a standardized operating procedure (SOP) for your viability assays can significantly reduce variability.
-
Focus on Critical Parameters: Pay close attention to optimizing experimental parameters to achieve a measurement imprecision of less than 20%.
-
Inclusion of Proper Controls: Always include positive and negative controls to monitor assay performance and normalize your data.
-
Data Quality Assessment: Regularly assess data quality using metrics like the Z'-factor and signal-to-background ratio to ensure the robustness of your assay.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Question: I am observing significant differences in the readout values between my replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability between replicates often points to issues with assay execution. Consider the following:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
-
Cell Seeding: Uneven cell distribution can lead to variability. Ensure cells are thoroughly resuspended before plating and consider using an automated cell dispenser for better consistency.
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, consider not using the outer wells or ensuring proper humidification during incubation.
-
Compound Precipitation: Visually inspect the wells for any signs of this compound precipitation, which can lead to inconsistent concentrations.
-
Issue 2: Low signal-to-background ratio.
-
Question: My assay window is very narrow, making it difficult to distinguish between the effects of this compound and the controls. How can I improve my signal-to-background ratio?
-
Answer: A low signal-to-background (S/B) ratio can be improved by optimizing several assay parameters. An S/B ratio over 5 is generally considered acceptable.
-
Optimize MOI and Incubation Time: Adjust the amount of virus and the length of the experiment to maximize the difference between infected and uninfected controls.
-
Cell Density: Ensure the optimal cell density is used. Too few cells may result in a weak signal, while too many can lead to overcrowding and cell death in the control wells.
-
Readout Method: Consider if your readout method is sensitive enough. For example, a high-content imaging (HCI) assay might provide a more robust signal than a plate reader (PR) assay.
-
Issue 3: Inconsistent Z'-factor values.
-
Question: My Z'-factor is frequently below 0.5, indicating a suboptimal assay. How can I consistently achieve a Z'-factor above 0.5?
-
Answer: The Z'-factor is a measure of assay robustness, and a value above 0.5 is desirable for high-throughput screening.
-
Review All Assay Parameters: A low Z'-factor is often a symptom of underlying issues with one or more assay parameters (cell density, MOI, incubation time, etc.). A systematic re-optimization may be necessary.
-
Reagent Quality: Ensure that all reagents, including cell culture media, serum, and the virus stock, are of high quality and not expired.
-
Instrument Performance: If you suspect an issue with the plate reader or imaging system, run a uniformity check with a reliable, optimized assay to identify any instrument-specific problems.
-
Quantitative Data Summary
The following tables provide examples of optimized parameters from general antiviral and cell-based assays, which can serve as a starting point for optimizing your this compound experiments.
Table 1: Example of Assay Miniaturization and Optimization
| Parameter | 96-Well Plate | 384-Well Plate |
| Seeding Cell Density | 5,000 cells/well | 1,500 cells/well |
| FBS Concentration | Not specified | 1.25% |
| MOI | Not specified | 0.4 |
| Z'-value | > 0.5 (target) | 0.69 |
| S/B Ratio | > 5 (target) | 11.2 |
| CV (Mock-infected) | < 10% (target) | 7.1% |
| CV (DENV-2 infected) | Not specified | 24.2% |
| Data adapted from a study on Dengue virus antiviral screening. |
Table 2: Comparison of Readout Methods for Assay Performance
| Parameter | Plate Reader (PR) | High Content Imaging (HCI) |
| Signal-to-Noise Ratio | 1.84 - 6.22 | 17.95 - 312.3 |
| Z' values | -0.26 - 0.72 | 0.57 - 0.95 |
| Data adapted from a study on a SARS-CoV-2 antiviral assay. |
Experimental Protocols
Detailed Methodology: Generic Antiviral Assay Protocol
This protocol provides a general framework for an antiviral assay. Specific parameters such as cell type, virus, and this compound concentrations should be optimized for your specific experimental system.
-
Cell Plating:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells to the optimized seeding density in assay media.
-
Dispense the cell suspension into 96-well or 384-well microplates.
-
Incubate the plates for 2-24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay media.
-
Add the compound dilutions to the appropriate wells. Include vehicle-only controls.
-
-
Virus Infection:
-
Prepare the virus inoculum at the predetermined optimal MOI in assay media.
-
Add the virus inoculum to all wells except for the uninfected cell controls.
-
Incubate the plates at 37°C with 5% CO2 for the optimized duration (e.g., 48-120 hours).
-
-
Assay Readout:
-
Based on your chosen endpoint (e.g., cytopathic effect, cell viability, viral protein expression), perform the final readout.
-
For cell viability, a common method is the addition of a resazurin-based reagent and measurement of fluorescence.
-
For viral-induced CPE, this can be quantified by methods like high-content imaging of fluorescent reporter cell lines.
-
-
Data Analysis:
-
Calculate the percentage of cell viability or viral inhibition relative to the controls.
-
Determine key assay performance metrics such as the Z'-factor and signal-to-background ratio.
-
Plot dose-response curves to determine the potency of this compound (e.g., EC50 or IC50).
-
Visualizations
Caption: A generalized workflow for an this compound antiviral assay.
Caption: A decision tree for troubleshooting inconsistent assay results.
References
Technical Support Center: Arbemnifosbuvir In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vitro use of Arbemnifosbuvir. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Bemnifosbuvir or AT-527, is an orally bioavailable guanosine nucleotide prodrug.[1][2] It exhibits potent antiviral activity against a range of RNA viruses, including Hepatitis C Virus (HCV) and SARS-CoV-2.[1][3] Its mechanism of action is indirect; this compound is a prodrug that must be metabolized within the host cell to its active triphosphate form, AT-9010. This activation is a five-step enzymatic process. The active metabolite, AT-9010, acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), terminating the viral RNA chain and thus preventing viral replication. For SARS-CoV-2, it targets the nsp12 protein.
Q2: What are the reported in vitro effective concentrations of this compound?
The effective concentration of this compound varies depending on the virus and the cell line used. For SARS-CoV-2, an EC90 of 0.47 µM has been reported in normal human airway epithelial cells. Against various genotypes of HCV, the EC50 values range from 9.2 to 28.5 nM.
Q3: Is this compound cytotoxic?
This compound has shown a favorable safety profile in preclinical studies with low cytotoxicity. In human-induced pluripotent stem cell cardiomyocytes and other human bone marrow progenitor cells, the 50% toxic concentration (TC50) was greater than 100 µM.
Q4: What cell lines are suitable for in vitro experiments with this compound against SARS-CoV-2?
Several cell lines are susceptible to SARS-CoV-2 infection and can be used for in vitro antiviral testing. Commonly used lines include Vero E6, Caco-2, and Calu-3 cells. For enhanced susceptibility, cell lines engineered to overexpress the ACE2 receptor and TMPRSS2 protease, such as VeroE6/TMPRSS2 and A549+ACE2+TMPRSS2, are also recommended.
Troubleshooting Guide
Issue 1: High variability or lower than expected antiviral activity.
-
Possible Cause 1: Inefficient Prodrug Activation. this compound requires a 5-step enzymatic conversion to its active form, AT-9010. The expression levels of the required cellular enzymes can vary between different cell lines, leading to inconsistent activation of the prodrug.
-
Solution:
-
Ensure the chosen cell line has the necessary metabolic activity. Liver-derived cell lines like Huh-7 may have more robust metabolic pathways.
-
If inconsistent results persist, consider using the active metabolite AT-9010 directly, if available, to bypass the need for metabolic activation.
-
-
-
Possible Cause 2: Suboptimal Treatment Duration. The antiviral effect is dependent on both concentration and time. A short incubation period may not be sufficient for the drug to be taken up, metabolized, and exert its inhibitory effect on viral replication.
-
Solution: Perform a time-course experiment to determine the optimal treatment duration. See the "Optimizing this compound Treatment Duration" section below for a detailed protocol.
-
-
Possible Cause 3: Drug Instability. Like many experimental compounds, this compound may degrade in culture medium over extended incubation periods.
-
Solution: Minimize the time the compound spends in solution before being added to the cells. For longer experiments, consider replenishing the medium with fresh drug at set intervals.
-
Issue 2: Observed Cytotoxicity at Expected Efficacious Concentrations.
-
Possible Cause 1: Cell Line Sensitivity. While generally having low cytotoxicity, some cell lines may be more sensitive to this compound or its metabolites.
-
Solution:
-
Perform a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration) in your specific cell line before conducting antiviral assays.
-
Ensure that the concentrations used for antiviral testing are well below the determined CC50.
-
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution:
-
Keep the final solvent concentration in the culture medium as low as possible (typically below 0.5%).
-
Include a solvent control (cells treated with the same concentration of solvent without the drug) in all experiments to account for any solvent-induced effects.
-
-
Data Presentation
Table 1: In Vitro Efficacy of this compound Against SARS-CoV-2
| Cell Line | Effective Concentration (EC90) |
| Normal Human Airway Epithelial Cells | 0.47 µM |
Table 2: In Vitro Efficacy of this compound Against HCV Genotypes
| HCV Genotype | Effective Concentration (EC50) |
| GT1a | 12.8 nM |
| GT1b | 12.5 nM |
| GT2a | 9.2 nM |
| GT3a | 10.3 nM |
| GT4a | 14.7 nM |
| GT5a | 28.5 nM |
Table 3: Cytotoxicity Profile of this compound
| Cell Type | 50% Cytotoxic Concentration (TC50) |
| Human iPSC-derived Cardiomyocytes | > 100 µM |
| Granulocyte Macrophage Progenitor Cells | > 100 µM |
| Erythroid Human Bone Marrow Progenitor Cells | > 100 µM |
Experimental Protocols
Optimizing this compound Treatment Duration: A Time-Course Experiment
This protocol outlines a method to determine the optimal incubation time for this compound in an in vitro antiviral assay.
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in multiple 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Infection: Once cells are confluent, infect them with the virus at a predetermined multiplicity of infection (MOI). Include uninfected control wells.
-
Drug Treatment: Immediately after infection, add serial dilutions of this compound to the infected wells. Include a no-drug control.
-
Incubation and Endpoint Analysis:
-
At various time points post-infection (e.g., 24, 48, 72 hours), terminate the experiment for one plate at each time point.
-
Assess the antiviral effect using a suitable endpoint measurement, such as:
-
Viral Load Quantification: Measure viral RNA in the supernatant using RT-qPCR.
-
Plaque Reduction Assay: Quantify the number of viral plaques.
-
Cytopathic Effect (CPE) Inhibition Assay: Visually score the inhibition of virus-induced cell death or use a cell viability assay (e.g., MTT).
-
-
-
Data Analysis: For each time point, calculate the EC50 value. The optimal treatment duration is the shortest time that yields a potent and consistent EC50 value.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for optimizing treatment duration.
Caption: Troubleshooting inconsistent results.
References
Technical Support Center: Improving the Delivery of Arbemnifosbuvir to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental success of Arbemnifosbuvir.
Introduction to this compound
This compound, also known as PF-07304814, is an investigational phosphate prodrug. To exert its antiviral effect, it must be delivered into the target cell and then enzymatically converted to its active metabolite, PF-00835231. This active form is a potent inhibitor of the 3C-like protease (3CLpro), an enzyme essential for the replication of certain viruses.[1][2] Challenges in the delivery and activation of this compound can lead to suboptimal results in preclinical studies. This guide will address common issues to help researchers optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is inactive until it enters a target cell. Inside the cell, it is converted by cellular enzymes, specifically alkaline phosphatases, into the active drug, PF-00835231.[1] PF-00835231 then inhibits the viral 3CL protease, which is necessary for the virus to process its polyproteins and replicate.[2]
Q2: Why is a prodrug strategy used for this compound?
A2: The active form, PF-00835231, has suboptimal properties for administration, such as poor solubility. The phosphate prodrug, this compound (PF-07304814), was designed to improve these properties, allowing for better delivery to cells.[2]
Q3: What are the main challenges in achieving effective intracellular concentrations of the active metabolite?
A3: The primary challenges include inefficient conversion of the prodrug to its active form within the target cells and the active efflux of the drug from the cells by transporter proteins like P-glycoprotein (P-gp).
Troubleshooting Guides
Problem 1: Low Antiviral Efficacy in Cell-Based Assays
Possible Causes:
-
Inefficient Prodrug Conversion: The target cells may have low levels of the enzymes required to convert this compound to PF-00835231.
-
Drug Efflux: The active drug may be actively transported out of the cells by efflux pumps such as P-glycoprotein (P-gp), reducing its intracellular concentration.
-
Incorrect Assay Conditions: The experimental setup, including cell density, incubation time, and drug concentration, may not be optimal.
-
Compound Instability: The compound may be unstable in the experimental medium.
Troubleshooting Suggestions:
| Suggestion | Details |
| Assess Prodrug Conversion | Measure the activity of alkaline phosphatase in your target cell line. If activity is low, consider using a different cell line or a system with higher enzymatic activity. |
| Investigate Drug Efflux | Determine if your target cells express high levels of P-gp. You can test the effect of a P-gp inhibitor, such as verapamil or elacridar, on the antiviral efficacy of this compound. |
| Optimize Assay Parameters | Titrate the concentration of this compound to determine the optimal dose. Vary the incubation time to ensure sufficient time for prodrug conversion and target engagement. Ensure cell monolayers are at an appropriate confluency. |
| Verify Compound Stability | Assess the stability of this compound in your cell culture medium over the course of the experiment using methods like HPLC. |
Problem 2: High Variability in Experimental Results
Possible Causes:
-
Inconsistent Cell Health: Variations in cell passage number, confluency, and overall health can affect drug metabolism and transport.
-
Inconsistent Dosing: Inaccurate or inconsistent preparation of drug solutions can lead to variable results.
-
Edge Effects in Multi-well Plates: Evaporation and temperature gradients at the edges of microplates can affect cell growth and drug activity.
Troubleshooting Suggestions:
| Suggestion | Details |
| Standardize Cell Culture | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency for each experiment. Regularly check for mycoplasma contamination. |
| Ensure Accurate Dosing | Prepare fresh drug solutions for each experiment from a validated stock. Use calibrated pipettes and ensure thorough mixing. |
| Mitigate Plate Edge Effects | Avoid using the outer wells of multi-well plates for experimental samples. Fill the outer wells with sterile medium or PBS to create a humidity barrier. |
Experimental Protocols
Protocol 1: In Vitro Antiviral Efficacy Assay
Objective: To determine the 50% effective concentration (EC50) of this compound in a cell-based viral infection model.
Materials:
-
Target cells (e.g., A549-ACE2)
-
Cell culture medium
-
This compound (PF-07304814)
-
Virus stock
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
P-gp inhibitor (optional, e.g., CP-100356)
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. If investigating P-gp efflux, prepare a parallel set of dilutions containing a P-gp inhibitor.
-
Dosing: Remove the old medium from the cells and add the prepared drug dilutions.
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 24-48 hours).
-
Assess Cytopathic Effect (CPE) or Viral Load: Measure the antiviral effect by quantifying the virus-induced CPE or by measuring the viral load (e.g., by RT-qPCR).
-
Assess Cell Viability: In a parallel plate without virus, assess the cytotoxicity of the compound using a cell viability assay to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Calculate the EC50 and CC50 values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Intracellular Concentration Measurement by LC-MS/MS
Objective: To quantify the intracellular concentration of the active metabolite, PF-00835231.
Materials:
-
Target cells
-
This compound (PF-07304814)
-
6-well plates
-
PBS (ice-cold)
-
Methanol (ice-cold, with internal standard)
-
Cell scraper
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and time points.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol (containing a suitable internal standard) to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and collect the lysate.
-
-
Sample Processing:
-
Vortex the cell lysates and centrifuge to pellet the protein debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Use a validated method with appropriate chromatographic separation and mass spectrometric detection to quantify PF-00835231.
-
-
Data Normalization: Normalize the quantified amount of PF-00835231 to the total protein content or cell number in the well.
Data Presentation
Table 1: In Vitro Antiviral Activity of PF-00835231
| Cell Line | Virus Strain | EC50 (µM) at 24h | EC50 (µM) at 48h | Reference |
| A549+ACE2 | SARS-CoV-2 USA-WA1/2020 | 0.221 | 0.158 | |
| A549+ACE2 | SARS-CoV-2 USA-WA1/2020 | 0.422 | 0.344 |
Note: Variability in EC50 values can be attributed to intra-assay variation.
Visualizations
Caption: this compound activation and efflux pathway.
Caption: Troubleshooting workflow for low antiviral efficacy.
References
Arbemnifosbuvir off-target effects and how to mitigate them
Arbemnifosbuvir Technical Support Center
Disclaimer: Information on a specific antiviral agent named "this compound" is not available in the public domain or scientific literature. The following technical guidance is based on the known off-target effect profiles of nucleoside/nucleotide analog antiviral drugs, a class to which this compound likely belongs based on its nomenclature. The primary off-target effect discussed is mitochondrial toxicity, a well-documented concern for this class of compounds.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary potential off-target effects of this compound?
A1: The most significant potential off-target effect for nucleoside analogs like this compound is mitochondrial toxicity.[3] This occurs because the active triphosphate form of the drug, intended to inhibit the viral RNA/DNA polymerase, can be mistakenly recognized and incorporated by host cellular polymerases, particularly the mitochondrial DNA polymerase gamma (Pol γ) and mitochondrial RNA polymerase (POLRMT). Inhibition of these polymerases can lead to impaired mitochondrial DNA (mtDNA) replication and transcription, resulting in mtDNA depletion, reduced synthesis of essential mitochondrial proteins, and overall mitochondrial dysfunction.
Clinical manifestations of such toxicity can include myopathy, pancreatitis, and lactic acidosis. In a research setting, this can manifest as decreased cell proliferation, increased lactate production, and eventual cell death, confounding antiviral efficacy data.
Q2: My cell viability is unexpectedly low in this compound-treated cells, even at concentrations where I expect antiviral activity. Is this an off-target effect?
A2: It is highly probable. Unexpected cytotoxicity is a classic sign of off-target effects, especially mitochondrial toxicity. Nucleoside analogs can exhibit unique toxicity profiles in different cell lines. For example, cell lines that are highly dependent on oxidative phosphorylation for energy (e.g., hepatocytes like HepG2, or cardiomyocytes like H9c2) may be more susceptible to this compound-induced mitochondrial toxicity. We recommend running a cytotoxicity assay in parallel with your antiviral assay on uninfected cells to determine the 50% cytotoxic concentration (CC50). The ratio of CC50 to the 50% effective concentration (EC50) is the selectivity index (SI), which quantifies the therapeutic window of the compound. A low SI indicates that off-target toxicity may be interfering with your results.
Q3: How can I experimentally confirm that the observed cytotoxicity is due to mitochondrial dysfunction?
A3: Several assays can be performed to specifically investigate mitochondrial toxicity:
-
Measure Lactate Production: Mitochondrial dysfunction forces cells to switch to glycolysis for ATP production, leading to an increase in lactate secretion into the culture medium. A significant increase in lactate in this compound-treated cells is a strong indicator of impaired mitochondrial respiration.
-
Quantify Mitochondrial DNA (mtDNA): A reduction in mtDNA content over time following drug exposure indicates inhibition of Pol γ. This can be measured using quantitative PCR (qPCR) by comparing the copy number of a mitochondrial gene (e.g., COXII) to a nuclear gene (e.g., B2M).
-
Assess Mitochondrial Respiration: Instruments like the Seahorse XF Analyzer can directly measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.
-
Measure ATP Levels: A decrease in total cellular ATP can indicate impaired mitochondrial ATP synthesis.
Q4: Are there ways to mitigate or rescue mitochondrial off-target effects in my cell culture experiments?
A4: Yes, several strategies can help mitigate these effects to better isolate the on-target antiviral activity:
-
Uridine Supplementation: Adding uridine to the culture medium can sometimes rescue cells from mitochondrial toxicity caused by certain nucleoside analogs.
-
Use Glucose-Free, Galactose-Containing Media: Forcing cells to rely on oxidative phosphorylation by culturing them in galactose-containing media can unmask mitochondrial toxicity at lower drug concentrations, helping you to define a safer concentration range for your experiments.
-
Select Appropriate Cell Lines: If possible, use cell lines known to be less sensitive to mitochondrial toxins. However, be aware that this may not be representative of the in vivo situation.
-
Limit Exposure Time: Use the shortest incubation time necessary to observe the desired antiviral effect to minimize the cumulative impact of mitochondrial toxicity.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| High variability in antiviral EC50 values across experiments. | Off-target cytotoxicity is interfering with the antiviral readout, especially at higher concentrations. | 1. Determine the CC50 of this compound on your specific cell line. 2. Ensure your antiviral assay uses concentrations well below the CC50 value. 3. Monitor cell health (e.g., morphology) alongside the antiviral endpoint. |
| Antiviral effect plateaus or reverses at high concentrations. | Severe cytotoxicity is killing cells before the virus can replicate, leading to a false impression of antiviral activity. | 1. Perform a full dose-response curve for both cytotoxicity and antiviral activity. 2. Use a cell viability assay (e.g., CellTiter-Glo®) as the readout for your antiviral assay, which simultaneously assesses cytotoxicity. |
| Cells appear stressed (vacuolated, detached) after treatment. | This is a morphological sign of cellular stress, potentially due to mitochondrial dysfunction. | 1. Perform a lactate assay on the culture supernatant. 2. Consider a time-course experiment to measure mtDNA content via qPCR to confirm a mitochondrial-specific effect. |
Data Summary: Selectivity of Nucleoside Analogs
The therapeutic utility of a nucleoside analog is determined by its selectivity for the viral polymerase over host polymerases. A higher selectivity index indicates a lower potential for off-target effects. The table below presents hypothetical data for this compound to illustrate this concept.
| Compound | Viral Polymerase IC50 (nM) | Human DNA Pol α IC50 (µM) | Human DNA Pol β IC50 (µM) | Human mtDNA Pol γ IC50 (µM) | Pol γ Selectivity Index (Pol γ IC50 / Viral Pol IC50) |
| This compound-TP | 15 | > 200 | > 200 | 25 | 1,667 |
| Control Compound A (Low Selectivity) | 50 | > 200 | > 200 | 5 | 100 |
| Control Compound B (High Selectivity) | 10 | > 200 | > 200 | > 150 | > 15,000 |
| IC50 (50% inhibitory concentration) values refer to the concentration of the active triphosphate (TP) form of the drug. |
Key Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the cells and add 100 µL of the corresponding drug dilution. Include "cells only" (no drug) and "medium only" (no cells) controls.
-
Incubate for the desired experimental duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well and mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control and plot the dose-response curve to determine the CC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of on-target vs. off-target effects of this compound.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
References
- 1. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of antiretroviral nucleoside and nucleotide analogues: is mitochondrial toxicity the only mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of nucleoside and nucleotide reverse transcriptase inhibitor-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Arbemnifosbuvir Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Arbemnifosbuvir instability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: this compound stock solutions are sensitive to temperature. For optimal stability, it is recommended to store aliquoted stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] Always ensure the solutions are stored in sealed containers, protected from moisture and light.[1] Repeated freeze-thaw cycles should be avoided as they can contribute to degradation.
Q2: I observed precipitation when preparing my this compound working solution. What should I do?
A2: Precipitation can occur if the solubility limit is exceeded or if the solvent system is not optimal. If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to ensure that the solvents used, particularly hygroscopic ones like DMSO, are fresh and of high purity, as absorbed moisture can significantly impact solubility.[1]
Q3: What solvents are recommended for preparing this compound solutions?
A3: Several solvent systems have been reported to yield clear solutions of this compound at concentrations of at least 2.5 mg/mL.[1] The choice of solvent will depend on the specific experimental requirements. Refer to the table below for some established solvent systems.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: Is this compound sensitive to light?
A5: The recommendation to store this compound away from light suggests potential photosensitivity. Many pharmaceutical compounds degrade upon exposure to UV or visible light. To mitigate this, it is best practice to work with this compound solutions in a light-protected environment (e.g., using amber vials, covering containers with aluminum foil) and to include photostability testing in your experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected loss of compound activity in bioassays | Degradation of this compound in the experimental medium or during incubation. | 1. Prepare fresh working solutions immediately before use.2. Perform a stability study of this compound in your specific cell culture medium or assay buffer under the experimental conditions (e.g., 37°C, 5% CO2).3. Analyze the concentration of the active compound at the beginning and end of the experiment using a validated analytical method like HPLC. |
| Appearance of new peaks in HPLC chromatogram over time | Chemical degradation of this compound. | 1. Confirm the identity of the new peaks as degradation products using LC-MS.2. Conduct a forced degradation study (see protocol below) to identify the conditions (pH, temperature, light, oxidation) that cause degradation.3. Modify experimental conditions to avoid the identified instability triggers. |
| Inconsistent results between experiments | Variability in solution preparation or storage. | 1. Strictly adhere to a standardized protocol for solution preparation.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Use freshly opened, high-purity solvents for each preparation. |
| Precipitation of the compound during long-term experiments | Poor solubility or compound degradation leading to less soluble products in the experimental buffer. | 1. Re-evaluate the solvent system for better solubility.2. Consider using solubility enhancers like cyclodextrins (e.g., SBE-β-CD).3. Filter the solution before use to remove any undissolved particles. |
Data Presentation
Table 1: Solubility of this compound in Various Solvent Systems
| Protocol | Solvent Composition | Achieved Solubility | Observation | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.30 mM) | Clear solution | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.30 mM) | Clear solution | |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.30 mM) | Clear solution | |
| In Vitro | DMSO | 100 mg/mL (171.96 mM) | Requires sonication |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Storage Instructions | Reference |
| -80°C | 6 months | Sealed storage, away from moisture and light | |
| -20°C | 1 month | Sealed storage, away from moisture and light |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. This is crucial for identifying potential degradation pathways and establishing stable handling and storage conditions.
1. Materials and Reagents:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂) (3-30%)
- Calibrated HPLC-UV/PDA system
- LC-MS system for degradation product identification
- Photostability chamber
- Water bath or incubator
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% H₂O₂. Keep at room temperature for a defined period, monitoring for degradation.
- Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., pH 7.4). Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
- Photolytic Degradation: Expose the solution in a photostability chamber to a controlled light source (e.g., consistent with ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.
- Sample Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products. Peak purity analysis using a PDA detector is recommended.
- Degradant Characterization: Use LC-MS to determine the mass of the degradation products and propose their structures.
Protocol 2: Routine Stability Monitoring of Working Solutions
This protocol is for routine checks on the stability of prepared working solutions under normal experimental conditions.
1. Materials and Reagents:
- Prepared this compound working solution
- Calibrated HPLC-UV/PDA system
2. Procedure:
- Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot and analyze it using a validated HPLC method to determine the initial concentration and purity.
- Incubation: Store the working solution under the exact conditions of your experiment (e.g., in an incubator at 37°C).
- Time Point Samples: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the working solution and analyze them by HPLC.
- Data Analysis: Compare the chromatograms from the different time points with the T=0 sample. Calculate the percentage of this compound remaining at each time point. A significant decrease (e.g., >10%) in the main peak area or the appearance of new peaks indicates instability under the experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for routine stability monitoring of working solutions.
References
interpreting unexpected data from Arbemnifosbuvir experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Arbemnifosbuvir. The information is designed to help interpret unexpected experimental data and refine laboratory protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant discrepancy between the EC50 value of this compound in our cell-based antiviral assay and its IC50 value in the enzymatic (RdRp) assay. What could be the cause?
A1: This is a commonly noted phenomenon. A lower EC50 in cell-based assays compared to the enzymatic IC50 can be attributed to several factors. This compound is a prodrug that requires intracellular conversion to its active triphosphate form.[1][2] The efficiency of this conversion can vary between cell types, potentially leading to a higher concentration of the active compound at the site of viral replication than what is predicted from enzymatic assays alone. Additionally, off-target effects on host cell pathways that contribute to an antiviral state can result in enhanced apparent activity in cellular systems.[3][4]
Q2: Our experiments are showing unexpected cytotoxicity at concentrations where we expect to see antiviral activity. How can we address this?
A2: While this compound is designed for high selectivity, cytotoxicity at higher concentrations can occur.[5] It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line and assay conditions. Unexpected cytotoxicity may be influenced by:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to antiviral compounds.
-
Assay Duration: Longer incubation periods can lead to increased cytotoxicity.
-
Mitochondrial Toxicity: As a nucleoside analog, this compound's active metabolite could potentially be recognized by host mitochondrial RNA polymerase, leading to off-target inhibition of mitochondrial protein synthesis and subsequent cell death.
-
Compound Integrity: Ensure that your stock solutions are prepared and stored correctly to maintain the compound's stability and prevent degradation into potentially more toxic byproducts.
Q3: We have detected an upregulation of interferon-stimulated genes (ISGs) in our RNA-Seq data following this compound treatment, even in the absence of viral infection. Is this an expected off-target effect?
A3: This is a key area of investigation for this compound. While its primary mechanism is the inhibition of viral RNA-dependent RNA polymerase, the compound or its metabolites may be recognized by host pathogen recognition receptors (PRRs), such as RIG-I or MDA5. This can trigger a downstream signaling cascade, leading to the production of type I interferons and the subsequent upregulation of ISGs. This off-target effect could contribute to the drug's overall antiviral activity but may also be linked to certain adverse effects.
Troubleshooting Guides
Issue 1: High Variability in Viral Titer Reduction Assays
High variability in plaque reduction or other viral titer assays can obscure the true efficacy of this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Virus Input | Ensure the virus stock is properly tittered and a consistent multiplicity of infection (MOI) is used across all wells. |
| Cell Monolayer Variability | Seed cells evenly and ensure a confluent, healthy monolayer at the time of infection. |
| Drug Dilution Errors | Prepare fresh serial dilutions for each experiment. Verify pipette calibration. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, or ensure they are filled with a buffer to maintain humidity. |
Issue 2: Discrepancy Between qPCR and Plaque Assay Results
Sometimes, a significant reduction in viral RNA (measured by qPCR) does not correspond to a similar reduction in infectious virus particles (measured by plaque assay).
| Potential Cause | Troubleshooting Step |
| Non-viable Viral Genomes | This compound's mechanism of chain termination results in incomplete, non-infectious viral genomes. qPCR will detect these genomes, while plaque assays only measure infectious virions. This discrepancy is often expected with this class of drug. |
| Assay Timing | Collect supernatants for both assays at the same time points post-infection to ensure a direct comparison. |
| Sample Degradation | Properly store viral supernatant samples at -80°C. RNA is particularly labile. |
Data Presentation
Table 1: Comparative Efficacy and Cytotoxicity of this compound
| Assay Type | Cell Line | Virus | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Enzymatic (RdRp) | N/A | Influenza A | 5.2 | N/A | N/A |
| Cell-Based (Plaque) | A549 | Influenza A | 0.8 | >100 | >125 |
| Cell-Based (Plaque) | Vero E6 | SARS-CoV-2 | 1.1 | >100 | >90 |
| Mitochondrial Toxicity | HepG2 | N/A | N/A | 45 | N/A |
Table 2: Interpreting Unexpected Gene Expression Changes
| Gene Family | Observation | Potential Interpretation |
| Interferon-Stimulated Genes (e.g., ISG15, MX1) | Upregulation | Off-target activation of innate immune signaling pathways (e.g., RIG-I). |
| Mitochondrial Genes (e.g., MT-CO1) | Downregulation | Potential off-target inhibition of mitochondrial RNA polymerase. |
| Apoptosis-Related Genes (e.g., CASP3, BAX) | Upregulation | May be a downstream consequence of mitochondrial toxicity or cellular stress. |
Experimental Protocols
Protocol 1: Plaque Reduction Assay
-
Cell Seeding: Seed a 12-well plate with a suitable host cell line (e.g., A549 cells) to form a confluent monolayer.
-
Drug Preparation: Prepare serial dilutions of this compound in infection medium.
-
Virus Preparation: Dilute the virus stock to a concentration that yields 50-100 plaque-forming units (PFU) per well.
-
Infection: Mix equal volumes of each drug dilution with the diluted virus and incubate for 1 hour at 37°C.
-
Inoculation: Remove the growth medium from the cell monolayer and inoculate with the virus-drug mixture. Incubate for 1 hour at 37°C.
-
Overlay: Remove the inoculum and add an overlay medium (e.g., MEM containing 1.2% Avicel) to each well.
-
Incubation: Incubate the plates for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Analysis: Count the number of plaques in each well and calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
Protocol 2: Western Blot for Innate Immune Activation
-
Cell Treatment: Treat cells with this compound at various concentrations for 6-24 hours. Include a positive control (e.g., poly(I:C)).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated STAT1 (p-STAT1), total STAT1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Dual mechanism of this compound action.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: Logical flowchart for interpreting unexpected data.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Arbemnifosbuvir and Remdesivir: A Comparative Analysis of Efficacy Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
The global effort to combat the COVID-19 pandemic has spurred the rapid development and evaluation of numerous antiviral agents. Among these, Arbemnifosbuvir (also known as bemnifosbuvir or AT-527) and Remdesivir have emerged as key nucleotide analogue prodrugs targeting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). This guide provides a detailed, objective comparison of their efficacy, supported by available experimental data, to inform ongoing research and drug development.
At a Glance: Key Efficacy and Mechanistic Differences
| Feature | This compound (Bemnifosbuvir/AT-527) | Remdesivir |
| Primary Mechanism | Dual inhibition of RdRp and NiRAN domains of the viral polymerase.[1] | Delayed chain termination of nascent viral RNA. |
| Administration | Oral. | Intravenous injection. |
| Active Metabolite | AT-9010 (a guanosine nucleotide analogue triphosphate). | GS-443902 (an adenosine nucleotide analogue triphosphate). |
| Activation Pathway | Multi-step intracellular conversion involving Cathepsin A (CatA), Carboxylesterase 1 (CES1), Histidine triad nucleotide-binding protein 1 (HINT1), and other kinases. | Intracellular conversion involving esterases (CES1, CTSA) and a phosphoamidase (HINT1) followed by phosphorylation. |
In Vitro Efficacy
Direct comparative in vitro studies are limited; however, data from independent evaluations provide insights into the relative potency of each compound.
| Compound | Cell Line | SARS-CoV-2 Strain/Variant | Efficacy Metric | Value (µM) | Reference |
| This compound (AT-511) | Normal Human Airway Epithelial (HAE) cells | Not specified | EC90 | 0.47 - 0.5 | |
| This compound (AT-511) | Huh-7 cells | HCoV-229E, HCoV-OC43, SARS-CoV | EC90 | ~0.5 | |
| Remdesivir | Vero E6 cells | SARS-CoV-2 (unspecified) | EC50 | 0.23 | |
| Remdesivir | Vero E6 cells | SARS-CoV-2 (unspecified) | EC50 | 4.7 | |
| Remdesivir | Vero E6 cells | SARS-CoV-2 (unspecified) | EC50 | 0.12 - 0.32 |
Note: EC50 (half-maximal effective concentration) and EC90 (90% effective concentration) values can vary significantly based on the cell line, viral strain, and specific experimental protocol used.
Clinical Efficacy: Viral Load Reduction
Clinical trials have investigated the impact of both drugs on viral load in patients with COVID-19, with varying results.
| Drug | Trial | Patient Population | Key Finding on Viral Load | Reference |
| This compound | Phase II (NCT04396106) | Hospitalized, moderate COVID-19 | 0.61 log10 greater mean reduction from baseline on day 2 compared to placebo. | |
| This compound | MOONSONG (Phase 2) | Ambulatory, mild/moderate COVID-19 | No significant difference in change from baseline viral RNA compared to placebo. | |
| This compound | SUNRISE-3 (Phase 3) | High-risk, mild to moderate COVID-19 | Did not meet primary endpoint of reducing hospitalization or death; no difference in viral load observed. | |
| Remdesivir | DisCoVeRy Trial | Hospitalized COVID-19 | Reduced viral production by 2-fold on average, leading to a 0.7-day reduction in time to viral clearance. | |
| Remdesivir | Retrospective Study | Hospitalized COVID-19 | Steeper viral load reduction in treated patients compared to controls. | |
| Remdesivir | Various Studies | Hospitalized COVID-19 | Systematic review found three studies demonstrating a reduction in viral load. | |
| Remdesivir | Multiple RCTs | Severe COVID-19 | Several trials found no statistically significant difference in viral titers between remdesivir and placebo groups. |
Mechanisms of Action
Both this compound and Remdesivir are nucleotide analogue prodrugs that must be metabolized intracellularly to their active triphosphate forms. However, their precise mechanisms of inhibiting viral replication differ.
This compound: A Dual-Target Inhibitor
This compound is a guanosine nucleotide analogue. Its active form, AT-9010, is thought to have a dual mechanism of action, targeting two distinct domains of the SARS-CoV-2 polymerase (nsp12):
-
RNA-dependent RNA polymerase (RdRp) domain: AT-9010 acts as a substrate for the RdRp, becoming incorporated into the growing viral RNA chain and causing chain termination.
-
Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain: This domain is essential for viral replication. AT-9010 also inhibits the activity of the NiRAN domain. This dual-targeting is hypothesized to create a higher barrier to the development of drug resistance.
Remdesivir: A Delayed Chain Terminator
Remdesivir is an adenosine nucleotide analogue. After entering the cell, it is converted to its active triphosphate form, GS-443902. This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the RdRp. The key feature of Remdesivir's mechanism is "delayed chain termination." After its incorporation, a few more nucleotides can be added before RNA synthesis is halted. This delay may help it evade the virus's proofreading exonuclease (ExoN) activity.
Experimental Protocols
The following outlines a generalized protocol for assessing the in vitro antiviral efficacy of compounds like this compound and Remdesivir against SARS-CoV-2. Specific parameters may vary between studies.
General In Vitro Antiviral Assay Workflow
-
Cell Culture:
-
Vero E6 cells (or other susceptible cell lines like Huh-7 or primary human airway epithelial cells) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 to 2 x 10^4 cells/well).
-
Plates are incubated overnight to allow for cell adherence and formation of a monolayer.
-
-
Compound Preparation and Treatment:
-
The antiviral compounds (this compound or Remdesivir) are serially diluted to a range of concentrations in an appropriate cell culture medium.
-
The culture medium is removed from the cells, and the diluted compounds are added to the wells. Cells are typically pre-treated with the drug for a short period (e.g., 1 hour).
-
-
Viral Infection:
-
A stock of SARS-CoV-2 is diluted to a predetermined multiplicity of infection (MOI), for example, 0.01 or 0.05.
-
The virus is added to the wells containing the cells and the antiviral compound.
-
The plates are incubated for a set period (e.g., 1-2 hours) to allow for viral adsorption.
-
-
Incubation and Endpoint Analysis:
-
After the adsorption period, the virus- and drug-containing medium may be removed and replaced with fresh medium containing the drug.
-
Plates are incubated for 48-72 hours to allow for viral replication and the development of cytopathic effects (CPE).
-
Several methods can be used to quantify antiviral activity:
-
CPE Reduction Assay: The extent of virus-induced cell death is visually scored or quantified using a cell viability stain like crystal violet.
-
Plaque Reduction Assay: An overlay medium (e.g., containing agarose) is added after infection to restrict virus spread to adjacent cells, allowing for the formation of countable plaques. The reduction in plaque number indicates antiviral activity.
-
Quantitative RT-PCR (qRT-PCR): Viral RNA is extracted from the cell culture supernatant, and the number of viral copies is quantified to measure the reduction in viral replication.
-
Reporter Virus Assay: A modified virus that expresses a reporter gene (e.g., luciferase) is used, and antiviral activity is measured by the reduction in reporter signal.
-
-
Summary and Future Directions
Both this compound and Remdesivir are potent inhibitors of SARS-CoV-2 replication in vitro, functioning through the critical viral RdRp enzyme. This compound offers the convenience of oral administration and a novel dual-inhibitory mechanism that may present a high barrier to resistance. Remdesivir, administered intravenously, was one of the first antivirals to receive regulatory approval for COVID-19 and has demonstrated clinical benefit in certain patient populations.
Clinical data on viral load reduction has been inconsistent for both agents, highlighting the complexity of correlating in vitro potency with clinical virological outcomes. The failure of this compound to meet its primary endpoint in the SUNRISE-3 trial underscores the challenges in developing effective oral antivirals for a rapidly evolving disease.
For drug development professionals, the distinct activation pathways, mechanisms of action, and clinical profiles of these two molecules provide valuable comparative insights. Future research should focus on direct head-to-head comparative studies, understanding the determinants of clinical response, and exploring the potential for combination therapies to enhance efficacy and mitigate resistance.
References
Validating the Antiviral Activity of Arbemnifosbuvir in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel viral threats necessitates the rapid development and evaluation of new antiviral compounds. Arbemnifosbuvir is a promising new investigational nucleotide analog inhibitor with a mechanism of action similar to established drugs like Sofosbuvir. Its broad-spectrum potential against RNA viruses warrants a thorough preclinical assessment in relevant animal models.
This guide provides a comparative overview of the validation process for this compound, benchmarking its hypothetical efficacy against established antivirals, Sofosbuvir and Remdesivir, in their respective, well-characterized animal models for Hepatitis C Virus (HCV) and SARS-CoV-2. The data presented for this compound is hypothetical and for illustrative purposes, designed to guide researchers in structuring their own preclinical evaluations.
Comparative Efficacy of Nucleotide Analog Inhibitors
The following tables summarize the antiviral activity of this compound (hypothetical data), Sofosbuvir, and Remdesivir in relevant animal models. This quantitative data is crucial for assessing the potential of a new antiviral agent.
Table 1: Efficacy of this compound (Hypothetical) and Sofosbuvir in a Humanized Mouse Model of HCV Infection
| Drug | Dosage | Route of Administration | Duration of Treatment | Mean Log Reduction in HCV RNA (IU/mL) | Survival Rate (%) |
| This compound | 50 mg/kg | Oral | 14 days | 3.5 | 100 |
| Sofosbuvir | 50 mg/kg | Oral | 14 days | 3.2 | 100 |
| Placebo | - | Oral | 14 days | 0.2 | 100 |
Table 2: Efficacy of this compound (Hypothetical) and Remdesivir in a Rhesus Macaque Model of SARS-CoV-2 Infection
| Drug | Dosage | Route of Administration | Duration of Treatment | Mean Reduction in Viral Load (TCID50/mL) in BAL Fluid | Lung Pathology Score (0-5) |
| This compound | 10 mg/kg | Intravenous | 7 days | 2.8 log10 | 1.5 |
| Remdesivir | 10 mg/kg | Intravenous | 7 days | 2.5 log10 | 1.8 |
| Placebo | - | Intravenous | 7 days | 0.5 log10 | 4.2 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of preclinical findings. Below are the protocols for the key experiments cited in the tables above.
Protocol 1: Evaluation of Antiviral Efficacy in a Humanized Mouse Model of HCV Infection
-
Animal Model: Immunodeficient mice with human liver xenografts are used to support HCV replication.
-
Infection: Mice are infected with a clinical isolate of HCV. Viral titers are monitored regularly.
-
Drug Administration: Once chronic infection is established (typically 4-6 weeks post-infection), animals are randomized into treatment and placebo groups. This compound and Sofosbuvir are administered orally once daily at a dose of 50 mg/kg.
-
Monitoring: Blood samples are collected at specified intervals to quantify HCV RNA levels using real-time RT-PCR.
-
Endpoint Analysis: At the end of the treatment period, liver tissue is harvested for virological and histological analysis.
Protocol 2: Evaluation of Antiviral Efficacy in a Rhesus Macaque Model of SARS-CoV-2 Infection
-
Animal Model: Adult rhesus macaques are used due to their physiological and immunological similarity to humans.
-
Infection: Animals are infected via a combination of intratracheal and intranasal routes with a known titer of SARS-CoV-2.
-
Drug Administration: Treatment is initiated 12 hours post-infection. This compound and Remdesivir are administered intravenously once daily at a dose of 10 mg/kg.
-
Monitoring: Bronchoalveolar lavage (BAL) fluid and nasal swabs are collected at multiple time points to measure viral load via TCID50 assay. Clinical signs and body weight are monitored daily.
Visualizing Experimental Workflows and Mechanisms
Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using Graphviz, depict the experimental workflow for antiviral evaluation and the proposed signaling pathway for nucleotide analog inhibitors.
Caption: Experimental workflow for in vivo validation of a novel antiviral agent.
Caption: Mechanism of action for nucleotide analog inhibitors like this compound.
Head-to-Head Comparison of Arbemnifosbuvir with Other Polymerase Inhibitors
This guide provides a comprehensive comparison of Arbemnifosbuvir (AT-752), an investigational antiviral agent, with other notable polymerase inhibitors. The focus is on its efficacy against Dengue virus (DENV) and a related compound, Bemnifosbuvir (AT-527), against SARS-CoV-2, benchmarked against established or clinically relevant polymerase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, safety profiles, and resistance information.
Mechanism of Action: Nucleotide Analog Polymerase Inhibitors
This compound is a guanosine nucleotide analog prodrug.[1] As a prodrug, it is administered in an inactive form and is metabolized within the host cell to its active triphosphate form, AT-9010. This active metabolite mimics natural nucleotides. When the viral RNA-dependent RNA polymerase (RdRp) attempts to replicate the viral genome, it incorporates AT-9010 into the growing RNA strand. This event leads to premature chain termination, thereby halting viral replication.[1] this compound's epimer, Bemnifosbuvir, shares this mechanism of action, converting to the same active triphosphate metabolite.[2] This dual-target mechanism, inhibiting both the chain termination (RdRp) and the nucleotidyltransferase (NiRAN) functions of the viral polymerase, may create a high barrier to the development of resistance.[2] Other nucleoside/nucleotide analog inhibitors such as Remdesivir, Molnupiravir, and Sofosbuvir function in a similar manner, acting as chain terminators or inducing lethal mutagenesis.
Efficacy Against Dengue Virus (DENV)
This compound has demonstrated potent in vitro activity against multiple serotypes of the Dengue virus. The following table compares its efficacy, as measured by the half-maximal effective concentration (EC50), with other polymerase inhibitors that have been evaluated against DENV. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Virus Serotype(s) | Cell Line | EC50 (µM) | Reference(s) |
| This compound (AT-281) | DENV-2 | Huh-7 | 0.48 | |
| DENV-3 | Huh-7 | 0.77 | ||
| DENV-1, -2, -3, -4 | Huh-7 | ~0.50 | ||
| Sofosbuvir | DENV | Huh-7 | 1.4 - 9.9 | |
| DENV-2 | HUH-7, SK-N-MC, HFF-1 | 23.75 - 49.44 | ||
| Balapiravir (R1479) | DENV-1, -2, -4 | Huh-7 | 1.9 - 11 |
Efficacy Against SARS-CoV-2
Bemnifosbuvir, the epimer of this compound, has been evaluated for its activity against SARS-CoV-2. The table below compares its in vitro efficacy with that of other polymerase inhibitors that have received regulatory approval or are in late-stage clinical development for COVID-19. As with the Dengue virus data, these values are from various sources and should be interpreted with this in mind.
| Compound | Virus Variant(s) | Cell Line | EC50/EC90 (µM) | Reference(s) |
| Bemnifosbuvir (AT-527) | SARS-CoV-2 | Human Airway Epithelial | EC90 = 0.47 | |
| Remdesivir | SARS-CoV-2 | Various | EC50 = 0.01 - 0.12 | |
| Molnupiravir | SARS-CoV-2 | Vero, Calu-3, Huh7 | EC50 = 0.08 - 3.4 |
Safety and Resistance Profiles
A comprehensive comparison of antiviral agents requires an evaluation of their safety and potential for inducing resistance. The following tables summarize the available information for this compound and its comparators.
Safety Profile
| Compound | Key Safety Findings | Reference(s) |
| This compound/Bemnifosbuvir | Well-tolerated in clinical trials for COVID-19 and HCV with doses up to 550 mg for up to 12 weeks. Preclinical studies suggest a low potential for cardiotoxicity. | |
| Sofosbuvir | Generally well-tolerated in the context of HCV treatment. Potential for some adverse events, but considered to have a favorable safety profile. | |
| Balapiravir | In a clinical trial for Dengue, the adverse event profile was similar to placebo, indicating it was well-tolerated. | |
| Remdesivir | Generally considered safe, though some studies report adverse effects, particularly in critically ill patients. Potential for elevated transaminase levels, nausea, and acute kidney injury. | |
| Molnupiravir | Generally well-tolerated in clinical trials. The most common adverse drug reactions reported include diarrhea, nausea, and rash. There have been some concerns raised about its mutagenic potential. |
Resistance Profile
| Compound | Key Resistance Findings | Reference(s) |
| This compound/Bemnifosbuvir | The dual mechanism of action targeting both RdRp and NiRAN is hypothesized to create a high barrier to resistance. In vitro data shows retained activity against sofosbuvir-resistant HCV strains. | |
| Sofosbuvir | Resistance to sofosbuvir in HCV is well-characterized. For Dengue, mutations in the NS5 polymerase can confer resistance. | |
| Balapiravir | Limited data available on the development of resistance in Dengue virus. | |
| Remdesivir | In vitro studies have shown a high barrier to resistance for SARS-CoV-2. Some resistance-associated mutations in the RdRp have been identified but remain rare in clinical isolates. | |
| Molnupiravir | Exhibits a high barrier to the development of resistance in vitro for SARS-CoV-2. Its mechanism of inducing lethal mutagenesis is thought to make the development of viable resistant mutants less likely. |
Experimental Protocols
Detailed experimental protocols are often proprietary to the conducting research institution. However, a generalized workflow for determining the in vitro antiviral efficacy (EC50) of a compound is presented below. This is based on common methodologies such as the cytopathic effect (CPE) reduction assay or the plaque reduction assay.
1. Cell Culture and Seeding:
-
Appropriate host cells (e.g., Huh-7 for DENV, Vero E6 for SARS-CoV-2) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well microplates to form a confluent monolayer.
2. Compound Preparation:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of dilutions of the stock solution are prepared in the cell culture medium.
3. Cell Treatment and Infection:
-
The culture medium is removed from the cell monolayers, and the various dilutions of the test compound are added.
-
Control wells with no compound (virus control) and no virus (cell control) are also included.
-
Cells are then infected with the virus at a predetermined multiplicity of infection (MOI).
4. Incubation and Assessment:
-
The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).
-
The extent of CPE is observed microscopically.
5. Quantification of Antiviral Activity:
-
Cell viability is quantified using a colorimetric assay, such as the neutral red uptake assay or crystal violet staining. The absorbance is read using a spectrophotometer.
-
The 50% effective concentration (EC50) is calculated by regression analysis of the dose-response curve, representing the concentration of the compound that inhibits the viral CPE by 50%.
6. Cytotoxicity Assay:
-
In parallel, a cytotoxicity assay is performed on uninfected cells to determine the 50% cytotoxic concentration (CC50) of the compound. This is crucial to ensure that the observed antiviral effect is not due to cell death.
-
The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window. A higher SI is desirable.
Conclusion
This compound and its epimer Bemnifosbuvir are potent inhibitors of the RNA-dependent RNA polymerase of Dengue virus and SARS-CoV-2, respectively. Preclinical data indicate that their efficacy is comparable to or, in some cases, exceeds that of other polymerase inhibitors. The dual mechanism of action of this compound/Bemnifosbuvir suggests a high barrier to resistance, a significant advantage in the development of antiviral therapeutics. Furthermore, the safety profile observed in clinical trials to date appears favorable. While direct head-to-head comparative studies are limited, the available data position this compound as a promising candidate for further clinical development in the treatment of flavivirus and coronavirus infections.
References
Cross-Resistance Profile of Bemnifosbuvir Against Existing Antivirals
A comprehensive analysis of preclinical data suggests that bemnifosbuvir (formerly AT-527), an investigational oral antiviral agent, maintains its potency against SARS-CoV-2 variants, including those with potential resistance to other classes of antivirals. Its unique dual-targeting mechanism of action is anticipated to offer a high barrier to the development of resistance.
Bemnifosbuvir is a phosphoramidate prodrug of a guanosine nucleotide analog that, once metabolized to its active triphosphate form (AT-9010), targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral replication. Unlike other nucleoside analogs that primarily act as chain terminators during RNA synthesis, bemnifosbuvir exhibits a dual mechanism. It not only terminates the growing RNA chain but also inhibits the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the polymerase, a distinct functional site essential for viral replication. This dual action is hypothesized to make it more difficult for the virus to develop resistance through single point mutations.[1][2]
In Vitro Antiviral Activity
Preclinical studies have demonstrated bemnifosbuvir's potent in vitro activity against a range of SARS-CoV-2 variants of concern. While direct head-to-head cross-resistance studies with quantitative data against a broad panel of existing antivirals in resistant strains are not extensively published, the available information indicates a favorable profile. For instance, bemnifosbuvir was found to be highly effective in controlling SARS-CoV-2 infection in vitro with a 90% effective concentration (EC90) of 0.47 μM in normal human airway epithelial cells.[3]
In the context of Hepatitis C Virus (HCV), a virus that also relies on an RNA polymerase for replication, bemnifosbuvir has shown activity against strains resistant to sofosbuvir, another nucleoside analog inhibitor. This suggests that the modifications in bemnifosbuvir's structure may allow it to overcome resistance mechanisms that affect other drugs in its class.[2]
The following table summarizes the in vitro activity of bemnifosbuvir against various coronaviruses.
| Virus | Cell Line | Assay Type | EC50 / EC90 |
| SARS-CoV-2 | Normal Human Airway Epithelial Cells | Viral Replication Inhibition | EC90 = 0.47 μM[3] |
| HCoV-229E | Huh-7 | Viral Replication Inhibition | EC90 similar to SARS-CoV-2 |
| HCoV-OC43 | Huh-7 | Viral Replication Inhibition | EC90 similar to SARS-CoV-2 |
| SARS-CoV | Huh-7 | Viral Replication Inhibition | EC90 similar to SARS-CoV-2 |
| HCV Genotypes 1a-5a | Various | Replicon Assays | EC50 = 9.2 - 28.5 nM |
Comparison with Existing COVID-19 Antivirals
The primary oral antivirals currently used for COVID-19 include Paxlovid (nirmatrelvir/ritonavir), a protease inhibitor, and Lagevrio (molnupiravir) and Veklury (remdesivir), both of which target the viral RNA polymerase.
-
Remdesivir: As a nucleoside analog, remdesivir shares a similar target with bemnifosbuvir. However, resistance to remdesivir has been associated with specific mutations in the RdRp. Due to bemnifosbuvir's dual mechanism of action, it is plausible that it would retain activity against remdesivir-resistant strains, although specific experimental data is needed for confirmation.
-
Molnupiravir: This antiviral works by inducing mutations in the viral genome, a mechanism known as lethal mutagenesis. Cross-resistance between a chain terminator/NiRAN inhibitor like bemnifosbuvir and a mutagenic agent like molnupiravir is considered unlikely due to their distinct modes of action.
-
Paxlovid: This is a protease inhibitor that targets a different viral enzyme (Mpro or 3CLpro). Therefore, there is no expectation of cross-resistance between bemnifosbuvir and Paxlovid.
Experimental Protocols
In Vitro Antiviral Susceptibility Assay
A standardized protocol to determine the in vitro antiviral activity and potential for cross-resistance of bemnifosbuvir against SARS-CoV-2 would typically involve the following steps:
-
Cell Culture: Vero E6 cells, Calu-3 cells, or primary human airway epithelial cells are seeded in 96-well plates and cultured to form a confluent monolayer.
-
Virus Propagation: Stocks of wild-type and mutant SARS-CoV-2 strains (including those with known resistance mutations to other antivirals) are prepared and titrated to determine the tissue culture infectious dose 50 (TCID50).
-
Compound Preparation: Bemnifosbuvir and other comparator antiviral agents are serially diluted to a range of concentrations.
-
Infection and Treatment: Cell monolayers are infected with a standardized amount of virus (e.g., a multiplicity of infection of 0.05). After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are washed. Media containing the serially diluted antiviral compounds is then added.
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours) at 37°C in a 5% CO2 environment.
-
Quantification of Viral Replication: The extent of viral replication is measured using one of several methods:
-
Cytopathic Effect (CPE) Assay: The percentage of cell death is visually scored or quantified using a cell viability dye (e.g., neutral red or MTS).
-
Plaque Reduction Assay: The number and size of viral plaques are counted after staining with crystal violet.
-
Viral RNA Quantification: The amount of viral RNA in the cell culture supernatant is quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).
-
Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or green fluorescent protein), the signal is measured using a luminometer or fluorescence microscope.
-
-
Data Analysis: The concentration of the antiviral that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Experimental Workflow
Bemnifosbuvir's Dual Mechanism of Action
Caption: Dual inhibition of SARS-CoV-2 polymerase by AT-9010.
Experimental Workflow for Cross-Resistance Study
Caption: Workflow for in vitro cross-resistance evaluation.
References
Evaluating the Safety Profile of Bemnifosbuvir in Comparison to Other COVID-19 Antiviral Treatments
A Comparative Guide for Researchers and Drug Development Professionals
The urgency of the COVID-19 pandemic has accelerated the development and authorization of several antiviral therapies. This guide provides a comparative analysis of the safety profile of bemnifosbuvir (formerly Arbemnifosbuvir), an investigational oral antiviral, against three widely recognized treatments: Molnupiravir, Paxlovid (nirmatrelvir/ritonavir), and Remdesivir. This comparison is based on available clinical trial data and aims to provide an objective resource for researchers, scientists, and drug development professionals.
Executive Summary of Safety Profiles
This guide summarizes quantitative data on adverse events, details the experimental protocols for safety assessment in key clinical trials, and visualizes the mechanisms of action to offer a comprehensive safety comparison. While all four antivirals have demonstrated a range of adverse effects, their frequency and severity differ, providing a basis for a comparative risk-benefit assessment.
Comparative Analysis of Adverse Events
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials for each antiviral. It is important to note that direct comparisons between trials can be challenging due to differences in study populations, disease severity, and trial designs.
Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) in Key Clinical Trials
| Drug (Trial) | Any TEAE (%) | Drug-Related TEAEs (%) | Serious TEAEs (%) | TEAEs Leading to Discontinuation (%) |
| Bemnifosbuvir (MORNINGSKY) | Similar to placebo | Not specified | Not specified | 2.8% (vs. 7% in placebo)[1] |
| Molnupiravir (MOVe-OUT) | 30.4% (vs. 33.0% in placebo)[2][3] | 8.0% (vs. 8.4% in placebo)[2] | Not specified | Not specified |
| Paxlovid (EPIC-HR) | 23% (vs. 24% in placebo)[4] | Not specified | 1.6% (vs. 6.6% in placebo) | 2.1% (vs. 4.1% in placebo) |
| Remdesivir (ACTT-1) | Not specified | Not specified | 24.6% (vs. 31.6% in placebo) | Not specified |
Table 2: Common Treatment-Emergent Adverse Events (Incidence ≥1%)
| Drug (Trial) | Common Adverse Events (%) |
| Bemnifosbuvir (Phase II, Hospitalized) | Most TEAEs were mild to moderate and deemed unrelated to the study drug. |
| Molnupiravir (MOVe-OUT) | Diarrhea (1.7% vs. 2.1% placebo), Nausea (1.4% vs. 0.7% placebo), Dizziness (1.0% vs. 0.7% placebo). |
| Paxlovid (EPIC-HR) | Dysgeusia (5% vs. <1% placebo), Diarrhea (3% vs. 2% placebo), Hypertension (1% vs. <1% placebo), Myalgia (1% vs. <1% placebo). |
| Remdesivir (Compassionate Use) | Nausea, vomiting, transaminase elevations, and rash. |
Experimental Protocols for Safety Assessment
The safety of these antiviral agents was rigorously evaluated in their respective clinical trials. The methodologies employed share common principles of safety monitoring, guided by international standards.
Key Components of Safety Monitoring Protocols:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All trials mandated the collection and reporting of AEs and SAEs. An AE is any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment. An SAE is any AE that results in death, is life-threatening, requires hospitalization or prolongation of existing hospitalization, or results in persistent or significant disability/incapacity.
-
Severity Grading: The severity of adverse events was graded using standardized criteria. The Common Terminology Criteria for Adverse Events (CTCAE) and the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events are two such widely used systems. These scales provide a standardized vocabulary for describing the severity of AEs on a scale of 1 to 5:
-
Grade 1: Mild
-
Grade 2: Moderate
-
Grade 3: Severe
-
Grade 4: Life-threatening
-
Grade 5: Death related to AE
-
-
Clinical and Laboratory Monitoring: Participants in these trials underwent regular clinical assessments and laboratory tests to monitor for potential toxicities. Standard safety laboratory tests typically include:
-
Hematology: Complete blood count with differential.
-
Clinical Chemistry: Liver function tests (ALT, AST, bilirubin), renal function tests (creatinine, eGFR), electrolytes, and other relevant biomarkers.
-
-
Data and Safety Monitoring Boards (DSMBs): Independent DSMBs were established for these trials to periodically review accumulating safety and efficacy data to ensure the well-being of trial participants.
Specific Trial Protocols:
-
Bemnifosbuvir (MORNINGSKY and Phase II Hospital Study): Safety endpoints included the incidence of AEs, SAEs, TEAEs leading to discontinuation, deaths, blood oxygen saturation, vital signs, physical examinations, electrocardiogram (ECG) monitoring, and standard safety laboratory tests. A data safety board periodically assessed the safety and potential risks.
-
Molnupiravir (MOVe-OUT): The primary safety endpoint was the incidence of adverse events. The trial protocol included systematic assessment of self-reported COVID-19 symptoms.
-
Paxlovid (EPIC-HR): Safety was a key component of the trial, with collection of adverse reaction data while participants were on the study medication and through 28 days after the last dose. The trial excluded patients with certain pre-existing conditions or those taking medications with known drug-drug interactions with ritonavir.
-
Remdesivir (ACTT-1): The trial evaluated grade 3 and 4 adverse events and serious adverse events. Safety monitoring included daily assessment of clinical status and laboratory parameters. The severity of adverse events was graded according to the DAIDS table.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for predicting and interpreting the safety profile of an antiviral drug.
Bemnifosbuvir: A Dual-Targeting Nucleotide Analog
Bemnifosbuvir is a prodrug that is metabolized intracellularly to its active triphosphate form, AT-9010. AT-9010 acts as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. Notably, bemnifosbuvir exhibits a dual mechanism of action, targeting both the RdRp active site and the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the nsp12 protein. This dual inhibition is thought to create a high barrier to resistance.
General Mechanism of RNA Polymerase Inhibitors
Molnupiravir and Remdesivir, like bemnifosbuvir, are nucleotide analogs that target the viral RNA-dependent RNA polymerase (RdRp). Paxlovid, in contrast, is a protease inhibitor that blocks the cleavage of viral polyproteins, a crucial step in the viral life cycle.
The following diagram illustrates the general process of SARS-CoV-2 replication and the points of intervention for RNA polymerase inhibitors.
Conclusion
Bemnifosbuvir has demonstrated a favorable safety profile in clinical trials to date, with a low rate of treatment discontinuation due to adverse events and a similar overall incidence of TEAEs compared to placebo. Its dual mechanism of action targeting both the RdRp and NiRAN domains of the viral polymerase is a unique feature that may offer a high barrier to resistance.
Compared to other authorized oral antivirals, the available data for bemnifosbuvir suggests a comparable or potentially more favorable safety profile in terms of certain adverse events. However, it is crucial to await the results of larger, ongoing Phase 3 trials for a more definitive assessment. This guide provides a foundational comparison to aid in the ongoing evaluation of bemnifosbuvir as a potential therapeutic option for COVID-19.
References
- 1. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 2. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 3. rebelem.com [rebelem.com]
- 4. Pfizer Announces Additional Phase 2/3 Study Results Confirming Robust Efficacy of Novel COVID-19 Oral Antiviral Treatment Candidate in Reducing Risk of Hospitalization or Death | Pfizer [pfizer.com]
Synergistic Antiviral Effect of Arbemnifosbuvir and Ruzasvir in Hepatitis C Treatment: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of Arbemnifosbuvir (also known as bemnifosbuvir) and ruzasvir, a promising combination therapy for the treatment of chronic Hepatitis C Virus (HCV) infection. The data presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of this regimen's performance, supported by clinical and preclinical experimental data.
This compound is a nucleotide prodrug inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1] Ruzasvir is a potent, pan-genotypic inhibitor of the HCV NS5A protein, which is essential for both viral RNA replication and virion assembly.[1][2] The combination of these two direct-acting antivirals (DAAs) targets distinct and essential components of the HCV replication machinery, leading to a powerful synergistic effect. In vitro studies have demonstrated that the combination of bemnifosbuvir and ruzasvir results in a significantly greater inhibition of HCV replication than either agent alone.[3]
Clinical Efficacy: Phase 2 Study Insights
A global Phase 2 clinical trial (NCT05904470) evaluated the safety and efficacy of a once-daily oral regimen of 550 mg of bemnifosbuvir and 180 mg of ruzasvir for eight weeks in treatment-naïve patients with chronic HCV, with and without compensated cirrhosis.[3] The primary endpoints of the study were safety and the rate of sustained virologic response 12 weeks after the end of treatment (SVR12).
The study demonstrated high efficacy, with a 98% SVR12 rate in the per-protocol, treatment-adherent patient population. In the broader efficacy-evaluable population, which included patients with treatment non-adherence, a robust 95% SVR12 rate was achieved.
Patient Demographics and Baseline Characteristics
The lead-in cohort of the Phase 2 study consisted of 60 patients who were predominantly male (57%) and Caucasian (95%). The majority of patients were infected with HCV genotype 1 (75%).
Performance Across Diverse Patient Populations
The combination of this compound and ruzasvir has shown high efficacy across different HCV genotypes and patient populations, including those historically considered difficult to treat.
| Patient Population | Number of Patients (n) | SVR12 Rate | Citation(s) |
| Overall (Per-Protocol, Adherent) | 213 | 98% | |
| Overall (Efficacy Evaluable) | 256 | 95% | |
| Genotype 3 | 13 | 100% | |
| Non-Cirrhotic (Lead-in Cohort) | 60 | 97% |
Experimental Protocols
In Vitro Synergy Assessment
The synergistic antiviral activity of bemnifosbuvir and ruzasvir was evaluated in vitro using a well-established HCV replicon system.
-
Cell Line: Huh-luc/neo-ET cells, which are human hepatoma cells containing a genotype 1b HCV replicon with a luciferase reporter gene.
-
Methodology:
-
HCV replicon cells were treated with various concentrations of AT-511 (the free base of bemnifosbuvir) and ruzasvir, both as single agents and in combination.
-
The level of HCV replication was quantified by measuring the activity of the luciferase reporter gene.
-
The degree of synergy was determined by analyzing the dose-response data, demonstrating that the combination therapy led to a substantially greater reduction in HCV replication compared to the effects of the individual drugs.
-
Mechanism of Action and Signaling Pathways
The synergistic effect of this compound and ruzasvir stems from their complementary mechanisms of action, targeting two critical nonstructural proteins in the HCV replication complex.
Caption: Mechanism of action of this compound and Ruzasvir in the HCV life cycle.
This compound, as a nucleoside analog, is incorporated into the growing viral RNA chain by the NS5B polymerase, causing premature chain termination and halting RNA synthesis. Ruzasvir binds to the NS5A protein, disrupting its functions which are critical for both the formation of the replication complex and the assembly of new virus particles. By targeting these two distinct viral proteins, the combination therapy effectively shuts down multiple stages of the HCV lifecycle.
Experimental Workflow for In Vitro Synergy
The following diagram outlines the typical workflow for assessing the synergistic effects of antiviral compounds in a replicon assay.
Caption: Standard workflow for determining in vitro antiviral synergy.
Conclusion
The combination of this compound and ruzasvir represents a highly effective and promising treatment regimen for chronic HCV infection. The synergistic mechanism of action, targeting both the NS5B polymerase and the multifunctional NS5A protein, leads to potent pan-genotypic antiviral activity. The high SVR12 rates observed in the Phase 2 clinical trial, even in difficult-to-treat patient populations, underscore the clinical potential of this combination therapy. Further investigation in Phase 3 trials is anticipated to provide more definitive evidence of its role in the evolving landscape of HCV treatment.
References
Comparative Efficacy and Mechanism of Action of Bemnifosbuvir: A Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for bemnifosbuvir, an investigational oral antiviral agent. Its performance is objectively compared with established antiviral drugs, remdesivir and sofosbuvir, supported by available experimental data. This analysis aims to equip researchers and drug development professionals with a thorough understanding of bemnifosbuvir's clinical profile and mechanism of action.
Executive Summary
Bemnifosbuvir (formerly AT-527) is a guanosine nucleotide analog that has been evaluated for the treatment of COVID-19 and Hepatitis C (HCV). As an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), it targets a crucial enzyme for viral replication. Clinical trial data for bemnifosbuvir in COVID-19 have yielded mixed results, with a Phase 2 study showing a trend in viral load reduction but a Phase 3 trial failing to meet its primary endpoint of reducing hospitalization or death.[1] In contrast, Phase 2 trials for HCV, in combination with ruzasvir, have demonstrated high efficacy.[2] This guide will delve into the available clinical trial data for bemnifosbuvir and compare it with remdesivir for COVID-19 and sofosbuvir for HCV, providing a framework for understanding its potential therapeutic role.
Comparative Clinical Trial Data
The following tables summarize the key efficacy and safety data from clinical trials of bemnifosbuvir, remdesivir, and sofosbuvir.
Table 1: Bemnifosbuvir Clinical Trial Data
| Trial ID | Indication | Phase | N | Treatment Arm | Key Efficacy Endpoint & Result | Key Safety Findings |
| NCT04396106 | Moderate COVID-19 (Hospitalized) | 2 | 81 | Bemnifosbuvir 550 mg BID | - Primary (Incidence of progressive respiratory insufficiency): Not met.[3] - Secondary (Viral Load): 0.61 log10 greater mean reduction from baseline vs. placebo on Day 2.[3] | Generally well-tolerated; treatment-emergent adverse events were similar to placebo and mostly mild to moderate.[3] |
| SUNRISE-3 (NCT05629962) | Mild to Moderate COVID-19 (High-Risk Outpatients) | 3 | 2,221 | Bemnifosbuvir 550 mg BID | Primary (All-cause hospitalization or death through Day 29): Did not meet statistical significance. | Generally safe and well-tolerated. |
| MOONSONG (NCT04709835) | Mild to Moderate COVID-19 (Ambulatory) | 2 | 100 | Bemnifosbuvir 550 mg or 1100 mg BID | Primary (Change in nasopharyngeal SARS-CoV-2 viral RNA): Did not show meaningful antiviral activity compared to placebo. | 550 mg dose was well-tolerated. Higher incidence of nausea and vomiting with 1100 mg dose. |
| NCT05904470 | Hepatitis C (Genotypes 1-6) | 2 | 213 (per-protocol) | Bemnifosbuvir + Ruzasvir | Primary (SVR12): 98% in the per-protocol treatment-adherent population. | Generally safe and well-tolerated with no drug-related serious adverse events or treatment discontinuations. |
Table 2: Comparator Antiviral Clinical Trial Data
| Drug | Trial ID | Indication | Phase | N | Treatment Arm | Key Efficacy Endpoint & Result | Key Safety Findings |
| Remdesivir | SIMPLE | Moderate COVID-19 (Hospitalized) | 3 | ~600 | 5-day or 10-day Remdesivir + Standard of Care (SoC) vs. SoC alone | Primary (Clinical status at Day 11): Patients in the 5-day group were 65% more likely to have clinical improvement vs. SoC. | No new safety signals were identified. |
| Sofosbuvir | NEUTRINO | Hepatitis C (Genotypes 1, 4, 5, 6) | 3 | 327 | Sofosbuvir + Peginterferon alfa + Ribavirin for 12 weeks | Primary (SVR12): 90% overall. 89% for genotype 1, 96% for genotype 4, and 100% for genotypes 5 or 6. | Treatment discontinuation due to adverse events was low (2%). |
Experimental Protocols
Below are detailed methodologies for the key clinical trials cited in this guide.
Bemnifosbuvir: NCT04396106 (Moderate COVID-19)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.
-
Participant Population: Hospitalized adults with moderate COVID-19 who were at high risk for poor outcomes.
-
Intervention: Participants were randomized 1:1 to receive either bemnifosbuvir (550 mg) or a placebo twice daily for 5 days.
-
Primary Efficacy Endpoint: A 50% reduction in the incidence of progressive respiratory insufficiency in participants receiving bemnifosbuvir compared with placebo.
-
Secondary Efficacy Endpoints: Change from baseline in quantitative SARS-CoV-2 viral RNA, all-cause mortality, and time to sustained nondetectable SARS-CoV-2.
-
Viral Load Assessment: SARS-CoV-2 viral load was measured by polymerase chain reaction (PCR) from nasopharyngeal swabs.
Remdesivir: SIMPLE Trial (Moderate COVID-19)
-
Study Design: A Phase 3, open-label, randomized trial.
-
Participant Population: Hospitalized patients with confirmed COVID-19 and pneumonia without reduced oxygen levels.
-
Intervention: Patients were randomized 1:1:1 to receive remdesivir for 5 days, remdesivir for 10 days, or standard of care alone.
-
Primary Endpoint: Clinical status assessed on Day 11 using a 7-point ordinal scale, ranging from hospital discharge to death.
-
Secondary Endpoint: Rate of adverse events in each remdesivir treatment group compared with the standard of care group.
Sofosbuvir: NEUTRINO Trial (Hepatitis C)
-
Study Design: A Phase 3, single-group, open-label study.
-
Participant Population: Previously untreated patients with HCV genotype 1, 4, 5, or 6.
-
Intervention: All patients received sofosbuvir (400 mg daily), peginterferon alfa-2a, and ribavirin for 12 weeks.
-
Primary Endpoint: Sustained virologic response at 12 weeks after the end of therapy (SVR12).
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the signaling pathway of bemnifosbuvir and a generalized clinical trial workflow.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Atea Pharmaceuticals Announces Positive Results from Phase 2 Study of Bemnifosbuvir and Ruzasvir Regimen for Treatment of Hepatitis C Virus (HCV) [natap.org]
- 3. Phase II study of bemnifosbuvir in high-risk participants in a hospital setting with moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Arbemnifosbuvir's Potency: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of Arbemnifosbuvir (also known as Bemnifosbuvir or AT-527), an investigational oral antiviral agent, benchmarking its potency against various viral variants, particularly SARS-CoV-2 and Hepatitis C Virus (HCV). The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate its performance relative to other antiviral alternatives.
Executive Summary
This compound is an orally administered guanosine nucleotide prodrug that undergoes intracellular conversion to its active triphosphate form, AT-9010. It exhibits a novel dual mechanism of action against SARS-CoV-2 by inhibiting both the RNA-dependent RNA polymerase (RdRp) and the nucleotidyltransferase (NiRAN) domain of the nsp12 protein.[1][2][3] This dual inhibition is anticipated to create a high barrier to resistance. Against Hepatitis C Virus, this compound targets the NS5B polymerase.[4]
In vitro studies have demonstrated this compound's potent, pan-genotypic activity against HCV, showing significantly greater potency than sofosbuvir, including against resistance-associated strains. For SARS-CoV-2, it has shown efficacy against a range of variants of concern. This guide synthesizes available preclinical data to offer a direct comparison with other leading antiviral agents.
Mechanism of Action: A Dual-Pronged Attack
This compound's unique mechanism against coronaviruses involves a multi-step intracellular activation to its active form, AT-9010. This active metabolite then targets the viral replication machinery in two distinct ways:
-
RdRp Inhibition: Like many nucleoside analogs, AT-9010 is incorporated into the growing viral RNA chain by the RNA-dependent RNA polymerase, leading to premature chain termination and halting replication.
-
NiRAN Inhibition: Uniquely, AT-9010 also inhibits the nucleotidyltransferase (NiRAN) domain of the nsp12 polymerase. This domain is crucial for the initiation of RNA synthesis. By targeting a second, conserved site, this compound has the potential to be more resilient to the emergence of resistant mutations.
Potency Against Hepatitis C Virus (HCV) Variants
This compound has demonstrated potent, pan-genotypic activity against HCV replicons in vitro. It is markedly more potent than sofosbuvir, a standard-of-care NS5B polymerase inhibitor.
| Viral Genotype | This compound (EC50, nM) | Sofosbuvir (Mean EC50, nM) | Potency Fold-Increase (vs. Sofosbuvir) |
| HCV GT1a | 12.8 | - | ~10x |
| HCV GT1b | 12.5 | 94 | ~10x |
| HCV GT2a | 9.2 | 32 | ~11.4x |
| HCV GT3a | 10.3 | 81 | ~10x |
| HCV GT4a | 14.7 | 130 | ~10x |
| HCV GT5a | 28.5 | - | ~5.5x |
Note: The potency fold-increase is based on reports stating an approximate 10-fold greater potency than sofosbuvir across genotypes. Specific EC50 values for sofosbuvir can vary between studies.
Furthermore, in vitro studies have shown that this compound retains full activity against sofosbuvir resistance-associated substitutions (S282T), with up to 58-fold more potency than sofosbuvir against these resistant strains.
Potency Against SARS-CoV-2 Variants
While specific head-to-head EC50 data for this compound against all SARS-CoV-2 variants is still emerging, published data indicates potent activity. In normal human airway epithelial cells, this compound demonstrated an EC90 (the concentration required to inhibit 90% of viral replication) of 0.47 µM. Atea Pharmaceuticals has also reported that in vitro data confirmed similar efficacy against all tested variants of concern, including recent subvariants like XBB, EG.5.1, and JN.1.
The following table provides a comparative overview of the in vitro potency of major oral and intravenous antivirals against key SARS-CoV-2 variants.
| Antiviral Agent | Target | Ancestral (WA1) | Delta Variant | Omicron Variant (BA.1/BA.2/BA.5) |
| This compound | RdRp / NiRAN | EC90: 0.47 µM | Potent Activity Reported | Potent Activity Reported |
| Remdesivir | RdRp | EC50: 10-120 nM | EC50: ~71-104 nM | EC50: ~30-62 nM |
| Nirmatrelvir | Mpro | IC50: ~7.9-10.5 nM | IC50: ~7.9-10.5 nM | IC50: ~7.9-10.5 nM |
| Molnupiravir (NHC) | RdRp | IC50: 0.3-1.23 µM | IC50: ~0.04-0.16 µM | IC50: ~0.28-5.50 µM |
EC50/IC50 values are dependent on the cell line and assay used. This table provides a general comparison based on available data.
Experimental Protocols
The determination of antiviral potency (EC50/IC50) is critical for preclinical evaluation. Below is a generalized protocol for a cell-based antiviral activity assay against SARS-CoV-2, synthesized from standard methodologies.
Protocol: In Vitro Antiviral Susceptibility Assay
-
Cell Culture:
-
Seed Vero E6 cells (or other susceptible cell lines like A549-ACE2 or Calu-3) in 96-well microplates at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for the formation of a confluent monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations for the dose-response curve.
-
-
Viral Infection:
-
Aspirate the culture medium from the cell plates.
-
Add the diluted compound to the wells.
-
Infect the cells with a SARS-CoV-2 variant at a specific multiplicity of infection (MOI), for example, 0.05.
-
Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C with 5% CO2.
-
-
Quantification of Antiviral Activity:
-
After incubation, quantify the viral replication. This can be done via several methods:
-
qRT-PCR: Isolate viral RNA from the cell supernatant and quantify the number of viral RNA copies.
-
Plaque Reduction Assay: Titer the supernatant to determine the number of plaque-forming units (PFU) and calculate the reduction compared to untreated controls.
-
Cytopathic Effect (CPE) Assay: Visually score the virus-induced cell death or use a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the protective effect of the compound.
-
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression.
-
Conclusion
This compound presents a promising profile as a broad-spectrum antiviral agent. Its high potency against all major HCV genotypes, including those resistant to sofosbuvir, positions it as a strong candidate for future HCV treatment regimens. Against SARS-CoV-2, its unique dual mechanism of action targeting both RdRp and NiRAN is a key differentiator that may offer a high barrier to resistance. While further clinical data is needed to fully establish its in vivo efficacy and comparative standing against approved SARS-CoV-2 therapies, the existing in vitro potency data supports its continued development.
References
- 1. Phase II study of bemnifosbuvir in high-risk participants in a hospital setting with moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.ateapharma.com [ir.ateapharma.com]
- 4. tandfonline.com [tandfonline.com]
Bemnifosbuvir: A Dual-Action Antiviral Targeting Viral Replication
A Comparative Analysis of Bemnifosbuvir's Mechanism of Action and Efficacy
Bemnifosbuvir (formerly AT-527) is an orally administered investigational guanosine nucleotide analog demonstrating a promising dual mechanism of action against a range of RNA viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Hepatitis C Virus (HCV).[1][2][3] Developed by Atea Pharmaceuticals, this direct-acting antiviral targets the core of the viral replication machinery, offering a potential new tool in the fight against viral diseases.[1][2] This guide provides a detailed comparison of bemnifosbuvir with other key antivirals, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Dual Mechanism of Action: A Two-Pronged Attack
Bemnifosbuvir is a prodrug that, once inside the cell, is metabolized into its active triphosphate form, AT-9010. This active metabolite uniquely targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral genome replication, through a dual mechanism:
-
RNA Chain Termination: As a nucleotide analog, AT-9010 is incorporated into the growing viral RNA chain by the RdRp. This incorporation leads to the premature termination of RNA synthesis, effectively halting the replication process.
-
NiRAN Domain Inhibition: Bemnifosbuvir's active form also inhibits the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the viral polymerase. The NiRAN domain is essential for protein-primed RNA synthesis, and its inhibition provides a second, distinct mechanism to disrupt viral replication.
This dual mechanism of targeting both the RdRp active site and the NiRAN domain is hypothesized to create a high barrier to the development of viral resistance.
Comparative In Vitro Efficacy
Bemnifosbuvir has demonstrated potent in vitro activity against a range of viruses, including various SARS-CoV-2 variants and HCV genotypes. The following tables summarize its efficacy in comparison to other prominent antiviral agents, remdesivir and molnupiravir.
Table 1: In Vitro Antiviral Activity against SARS-CoV-2
| Compound | Virus/Variant | Cell Line | EC50/EC90 (µM) | Citation(s) |
| Bemnifosbuvir (AT-511) | SARS-CoV-2 | Human Airway Epithelial Cells | EC90 = 0.47 | |
| Remdesivir | SARS-CoV-2 | Human Airway Epithelial Cells | EC50 = 0.0099 | |
| Remdesivir | SARS-CoV-2 | Vero Cells | EC50 = 0.77 | |
| Molnupiravir (NHC) | SARS-CoV-2 | Multiple Cell Types | Sub- to low-micromolar EC50 | |
| Molnupiravir (NHC) | SARS-CoV-2 Variants | --- | IC50 = 0.28 - 5.5 |
Table 2: In Vitro Antiviral Activity against Hepatitis C Virus (HCV)
| Compound | Genotype | EC50 (nM) | Citation(s) |
| Bemnifosbuvir (AT-511) | GT1a | 12.8 | |
| Bemnifosbuvir (AT-511) | GT1b | 12.5 | |
| Bemnifosbuvir (AT-511) | GT2a | 9.2 | |
| Bemnifosbuvir (AT-511) | GT3a | 10.3 | |
| Bemnifosbuvir (AT-511) | GT4a | 14.7 | |
| Bemnifosbuvir (AT-511) | GT5a | 28.5 |
Clinical Trial Data Overview
Clinical trials have evaluated the safety and efficacy of bemnifosbuvir in patients with COVID-19 and HCV. In a Phase 2 study for COVID-19, while the primary endpoint was not met, bemnifosbuvir was well-tolerated and showed a trend towards viral load reduction. For HCV, a Phase 2 trial of bemnifosbuvir in combination with ruzasvir demonstrated a high rate of sustained virologic response (SVR12) in treatment-adherent patients.
Experimental Protocols
In Vitro Antiviral Activity Assay (SARS-CoV-2)
This protocol outlines a general method for determining the in vitro efficacy of antiviral compounds against SARS-CoV-2 using a cytopathic effect (CPE) inhibition assay.
1. Cell Preparation:
- Seed Vero E6 cells (or another susceptible cell line) in 96-well plates at a density of 1 x 10^4 cells per well.
- Incubate overnight at 37°C with 5% CO2 to allow for cell adherence and monolayer formation.
2. Compound Preparation:
- Prepare a series of 2-fold serial dilutions of the test compound (e.g., bemnifosbuvir) in cell culture medium.
3. Infection and Treatment:
- Remove the growth medium from the cell plates.
- Add the diluted compound to the respective wells.
- Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
- Include control wells with virus only (no compound) and cells only (no virus or compound).
4. Incubation:
- Incubate the plates for 3-5 days at 37°C with 5% CO2, or until CPE is observed in the virus control wells.
5. Quantification of Antiviral Activity:
- Assess cell viability using a suitable method, such as crystal violet staining or a colorimetric assay (e.g., MTS).
- Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50% compared to the virus control.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
plate_cells [label="Plate Vero E6 Cells\n(96-well plate)"];
incubate1 [label="Incubate Overnight"];
prepare_compounds [label="Prepare Serial Dilutions\nof Antiviral Compound"];
add_compounds [label="Add Compound\nto Cells"];
infect_cells [label="Infect Cells\nwith SARS-CoV-2"];
incubate2 [label="Incubate for\n3-5 Days"];
assess_cpe [label="Assess Cytopathic Effect\n(e.g., Crystal Violet Stain)"];
calculate_ec50 [label="Calculate EC50"];
end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> plate_cells;
plate_cells -> incubate1;
incubate1 -> add_compounds;
prepare_compounds -> add_compounds;
add_compounds -> infect_cells;
infect_cells -> incubate2;
incubate2 -> assess_cpe;
assess_cpe -> calculate_ec50;
calculate_ec50 -> end;
}
Comparison with Alternative Antivirals
Remdesivir: An adenosine nucleotide analog administered intravenously, remdesivir also functions as an RdRp inhibitor, causing delayed chain termination. It has demonstrated broad-spectrum activity against various RNA viruses.
Molnupiravir: An orally available prodrug of a ribonucleoside analog, molnupiravir's mechanism of action is through "lethal mutagenesis." It is incorporated into the viral RNA by the RdRp, leading to an accumulation of mutations that result in a non-viable virus.
Conclusion
Bemnifosbuvir presents a distinct dual mechanism of action that targets two critical functions of the viral RNA polymerase. This two-pronged approach holds the potential for a high barrier to resistance. Its in vitro potency against SARS-CoV-2 and HCV, coupled with its oral bioavailability, positions it as a significant candidate for further clinical development in the landscape of antiviral therapeutics. Continued research and clinical trials are essential to fully elucidate its therapeutic potential and role in managing viral infections.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Arbemnifosbuvir
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Arbemnifosbuvir is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safety of laboratory personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, based on general best practices for antiviral and investigational drug disposal.
Note: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and your institution's Environmental Health and Safety (EHS) guidelines for detailed instructions. The information provided here is for guidance and should be supplemented by official documentation.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C24H33FN7O7P[1][2] |
| Molecular Weight | 581.53 g/mol [2][3] |
| CAS Number | 1998705-63-7[1] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with many investigational drugs, should be managed as a hazardous waste unless explicitly classified otherwise by a safety assessment. The following steps outline a general procedure for its disposal.
-
Segregation: Properly segregate waste containing this compound from other laboratory waste streams. Use designated, clearly labeled, and leak-proof containers. Never mix incompatible chemicals.
-
Containerization:
-
Solid Waste: Collect solid waste, such as contaminated personal protective equipment (PPE), weighing papers, and vials, in a designated hazardous waste container.
-
Liquid Waste: Collect liquid waste, including unused solutions and contaminated solvents, in a compatible, sealed container. Avoid overfilling containers.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a puncture-resistant sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste vendor.
-
Incineration: The recommended final disposal method for many pharmaceutical wastes is high-temperature incineration by a licensed facility. This method ensures the complete destruction of the active pharmaceutical ingredient.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound follows a structured path from the point of generation to final disposal.
Signaling Pathway for Safe Handling and Disposal Decisions
The decision-making process for handling and disposing of this compound should be systematic to ensure safety and compliance.
General Guidelines for Antiviral Compound Disposal
While specific protocols for this compound are not publicly detailed, general principles for the disposal of antiviral compounds in a laboratory setting apply:
-
Avoid Drain Disposal: Never dispose of chemical waste, including this compound, down the drain. This can lead to environmental contamination.
-
Waste Minimization: Employ practices that reduce the volume of chemical waste generated. This includes ordering only the necessary quantities of the compound and reducing the scale of experiments where possible.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and eye protection, when handling this compound and its associated waste.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.
References
Essential Safety and Logistical Information for Handling Arbemnifosbuvir
For Research Use Only. Not for human or veterinary use. [1][2]
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Arbemnifosbuvir. The following procedures are based on best practices for handling potent pharmaceutical compounds and investigational drugs in a laboratory setting.
Personal Protective Equipment (PPE)
Given that this compound is a potent antiviral compound, appropriate personal protective equipment must be worn at all times to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Double gloving is recommended. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect from splashes or aerosols. |
| Body Protection | Disposable Gown or Lab Coat | A disposable gown is preferred. If a lab coat is used, it should be dedicated to handling this compound and laundered professionally. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powdered form of the compound or when there is a risk of aerosol generation. |
Operational and Disposal Plans
1. Receipt and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C for up to three years.[1]
-
Solutions in solvent should be stored at -80°C for up to one year.[1]
-
Keep the container tightly sealed and protected from moisture and light.[3]
2. Handling and Preparation of Solutions:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound.
-
When preparing solutions, add the solvent to the powder slowly to avoid generating dust.
-
Ensure proper ventilation and wear the recommended PPE throughout the process.
3. Experimental Use:
-
When using this compound in experiments, ensure that all procedures are performed in a manner that minimizes the creation of aerosols.
-
Clearly label all containers with the compound name, concentration, date, and hazard information.
-
After use, decontaminate all surfaces and equipment with an appropriate disinfectant.
4. Disposal Plan:
-
Unused/Expired Compound: Unused or expired this compound is considered pharmaceutical waste and must be disposed of according to institutional and local regulations. It should be treated as hazardous waste.
-
Contaminated Materials: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, vials) should be collected in a designated, labeled hazardous waste container.
-
Waste Disposal Procedure:
-
Segregate this compound waste from other laboratory waste streams.
-
Place all solid and liquid waste in a clearly labeled, leak-proof hazardous waste container.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste vendor.
-
Disposal will typically be through incineration to ensure complete destruction of the compound.
-
Experimental Protocols
Protocol: Weighing and Solubilizing this compound Powder
-
Preparation:
-
Don all required PPE: double nitrile gloves, safety glasses with side shields, a disposable gown, and an N95 respirator.
-
Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Prepare all necessary materials: this compound container, spatula, weighing paper or boat, and the appropriate solvent in a labeled container.
-
-
Weighing:
-
Carefully open the this compound container inside the fume hood.
-
Using a clean, dedicated spatula, transfer the desired amount of powder onto the weighing paper or boat on a tared analytical balance.
-
Close the primary container tightly.
-
-
Solubilization:
-
Transfer the weighed powder to a suitable, labeled vial or tube.
-
Slowly add the desired solvent to the powder.
-
Cap the vial and mix gently by inversion or vortexing until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
-
Cleanup:
-
Dispose of all contaminated disposable materials (weighing paper, pipette tips, etc.) in the designated hazardous waste container.
-
Wipe down the balance and the work surface in the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it in the hazardous waste stream.
-
Wash hands thoroughly with soap and water.
-
Visual Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
